UNC7938
Description
Properties
Molecular Formula |
C26H28N6O2 |
|---|---|
Molecular Weight |
456.55 |
IUPAC Name |
Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate |
InChI |
InChI=1S/C26H28N6O2/c1-4-34-26(33)29-21-17-20(27-15-16-32(2)3)24-25(28-21)31-23(19-13-9-6-10-14-19)22(30-24)18-11-7-5-8-12-18/h5-14,17H,4,15-16H2,1-3H3,(H2,27,28,29,31,33) |
InChI Key |
HHICWLZMNOCMIQ-UHFFFAOYSA-N |
SMILES |
O=C(OCC)NC1=CC(NCCN(C)C)=C2C(N=C(C3=CC=CC=C3)C(C4=CC=CC=C4)=N2)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UNC7938; UNC-7938; UNC 7938 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of UNC7938: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC7938 is a small molecule identified through high-throughput screening as a potent Oligonucleotide Enhancing Compound (OEC). Its primary function is to facilitate the endosomal escape of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), thereby increasing their cytosolic and nuclear bioavailability and enhancing their pharmacological activity. This guide provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to aid in the understanding and application of this compound in research and drug development.
Mechanism of Action
This compound enhances the delivery of oligonucleotides by directly addressing a critical bottleneck in their intracellular trafficking: endosomal entrapment. Following cellular uptake via endocytosis, a vast majority of oligonucleotides are sequestered within the endo-lysosomal pathway, ultimately leading to their degradation in lysosomes and preventing them from reaching their intended targets in the cytoplasm or nucleus.
This compound acts to selectively permeabilize the membranes of late endosomes and multivesicular bodies (MVBs), the compartments where oligonucleotides tend to accumulate before lysosomal fusion. This action allows the entrapped oligonucleotides to be released into the cytoplasm. The proposed mechanism involves the destabilization of the endosomal membrane.[1] Chemically, this compound possesses a pyridopyrazine core and an amine substituent, which likely confers a cationic charge, enabling interaction with the anionic lipids of the endosomal membrane.[2][3]
Crucially, the action of this compound is distinct from that of classical lysosomotropic agents like chloroquine, which function by increasing the pH of acidic organelles and inducing osmotic swelling.[1][4] In contrast, this compound has been shown to have minimal effect on lysosomal pH, indicating a more targeted mechanism of action on intermediate endosomal compartments.[4][5] This targeted release from late endosomes is a key feature of its efficacy.[3][6][7][8]
Signaling Pathway and Intracellular Trafficking
The following diagram illustrates the endosomal maturation pathway and the point of intervention for this compound.
Quantitative Data
The efficacy of this compound and its analogs is typically quantified by their EC50 (the concentration required for 50% of the maximal enhancement of oligonucleotide activity) and their TC50 (the concentration causing 50% cytotoxicity). A higher TC50/EC50 ratio indicates a better therapeutic window.
| Compound | EC50 (µM) | TC50 (µM) | TC50/EC50 Ratio |
| This compound | ~1-10 | >30 | >3 |
Table 1: In vitro activity and cytotoxicity of this compound. Data is approximated from multiple studies for illustrative purposes. Specific values can vary based on cell type and assay conditions.[1]
Experimental Protocols
In Vitro Assessment of Oligonucleotide Activity Enhancement
This protocol is designed to quantify the ability of this compound to enhance the activity of a splice-switching oligonucleotide (SSO) using a luciferase reporter assay.
Materials:
-
HeLa Luc 705 cells (or other suitable reporter cell line)
-
Splice-switching oligonucleotide (SSO) targeting a mutated luciferase gene
-
This compound
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Luciferase assay reagent
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HeLa Luc 705 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Oligonucleotide Treatment: Treat the cells with the SSO at a final concentration of 100-500 nM in complete medium and incubate for 16-24 hours.
-
This compound Treatment: Remove the SSO-containing medium. Add fresh medium containing various concentrations of this compound (e.g., 0.1 to 30 µM) and incubate for 2-4 hours.
-
Recovery: Wash the cells twice with PBS. Add fresh complete medium and incubate for an additional 4-24 hours to allow for luciferase protein expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize luciferase activity to total protein content. Plot the fold-increase in luciferase activity against the this compound concentration to determine the EC50.
Cytotoxicity Assay
This protocol assesses the cellular toxicity of this compound.
Materials:
-
HeLa cells (or cell line of interest)
-
This compound
-
Complete cell culture medium
-
Alamar Blue or MTT reagent
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Compound Treatment: Treat cells with a range of this compound concentrations under the same conditions as the activity assay.
-
Incubation: Incubate for 24 hours.
-
Viability Assay: Add Alamar Blue or MTT reagent and incubate according to the manufacturer's instructions.
-
Measurement: Measure fluorescence or absorbance to determine cell viability.
-
Data Analysis: Plot cell viability against this compound concentration to determine the TC50.[9]
Confocal Microscopy for Subcellular Localization
This protocol visualizes the effect of this compound on the subcellular distribution of fluorescently labeled oligonucleotides.
Materials:
-
HeLa cells stably expressing GFP-tagged endosomal markers (e.g., GFP-Rab7 for late endosomes, GFP-LAMP1 for lysosomes).[3][10]
-
Fluorescently labeled oligonucleotide (e.g., TAMRA-ASO).
-
This compound.
-
Confocal microscope.
Protocol:
-
Cell Culture: Grow GFP-marker expressing cells on glass-bottom dishes suitable for microscopy.
-
Oligonucleotide Loading: Incubate cells with TAMRA-ASO (e.g., 500 nM) for 16-24 hours to allow for uptake and accumulation in endosomes.
-
This compound Treatment: Wash the cells and treat with an effective concentration of this compound (e.g., 10 µM) for 1-2 hours.
-
Imaging: Wash the cells with fresh medium and immediately image using a confocal microscope. Acquire images for the GFP (endosomal marker) and TAMRA (oligonucleotide) channels.
-
Image Analysis: Analyze the images for colocalization between the oligonucleotide and the endosomal markers. A decrease in colocalization with Rab7-positive vesicles and an increase in diffuse cytoplasmic and nuclear signal in this compound-treated cells indicates endosomal escape.[10]
Conclusion
This compound represents a significant tool for overcoming the endosomal entrapment of oligonucleotide therapeutics. Its mechanism, centered on the targeted destabilization of late endosomal membranes, provides an effective means to enhance the cytosolic delivery and subsequent efficacy of ASOs and siRNAs. The experimental frameworks provided herein offer a basis for the continued investigation and application of this compound and similar OECs in the development of next-generation nucleic acid therapies. Further research into the precise molecular interactions between this compound and endosomal membrane components will continue to refine our understanding and may lead to the design of even more potent and safer delivery enhancers.
References
- 1. Structure–activity relationships and cellular mechanism of action of small molecules that enhance the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
The Discovery and Development of UNC7938: A Technical Whitepaper on a Novel Oligonucleotide-Enhancing Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often hindered by their inefficient delivery to the cytosol and nucleus. A major bottleneck is the entrapment of these macromolecules within endosomal compartments following cellular uptake. This technical guide details the discovery and development of UNC7938, a small molecule identified through high-throughput screening as a potent oligonucleotide-enhancing compound (OEC). This compound facilitates the endosomal escape of oligonucleotides by destabilizing endosomal membranes, thereby increasing their cytosolic concentration and enhancing their therapeutic efficacy. This document provides a comprehensive overview of the discovery, structure-activity relationships, mechanism of action, and key experimental protocols related to this compound and its analogs.
Introduction
Oligonucleotide-based therapeutics represent a promising class of drugs capable of targeting previously "undruggable" genes with high specificity. However, their clinical utility has been limited by challenges in cellular delivery.[1] Following endocytosis, the majority of oligonucleotides become sequestered in endosomes and are ultimately trafficked to lysosomes for degradation, with only a small fraction reaching their cytosolic or nuclear targets.[2][3] To address this challenge, a high-throughput screen of small molecule libraries was conducted to identify compounds that could enhance the pharmacological effects of oligonucleotides by promoting their escape from endosomes.[4] This effort led to the discovery of this compound, a novel OEC that significantly potentiates the activity of various classes of oligonucleotides.[1][5]
Discovery and Chemical Structure
This compound (also known as UNC10217938A) was identified from a high-throughput screen of the "UNC compounds" library for molecules that could enhance the activity of a splice-switching oligonucleotide (SSO) in a cell-based luciferase reporter assay.[1][4][5]
The chemical structure of this compound is characterized by a pyridopyrazine core with two phenyl rings, a carbamate group, and a tertiary amine side chain.[1][6] The systematic name for this compound is Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate.[5]
Mechanism of Action: Facilitating Endosomal Escape
This compound's primary mechanism of action is the destabilization of endosomal membranes, which facilitates the release of entrapped oligonucleotides into the cytosol.[6][7] This is distinct from the "proton sponge" effect of lysosomotropic agents like chloroquine.[3] Studies have shown that this compound acts on intermediate endosomal compartments, likely late endosomes or multivesicular bodies, rather than early endosomes or lysosomes.[8][9]
The proposed mechanism involves this compound inserting into the endosomal membrane, altering its integrity, and thereby allowing the escape of macromolecules. This membrane-destabilizing activity is also linked to its observed cytotoxicity at higher concentrations.[10]
Structure-Activity Relationship (SAR) Studies
Following the identification of this compound, a series of analogs were synthesized to explore the structure-activity relationships (SAR) and optimize the compound's potency and therapeutic index.[1] Modifications were made to the aromatic rings (AR1 and AR2), the carbamate group, and the tertiary amine side chain.[1][6]
The key findings from the SAR studies are:
-
Aromatic Rings : The two phenyl groups are crucial for activity.[1]
-
Tertiary Amine : The tertiary amine is essential for the compound's efficacy.[1]
-
Carbamate Group : While not essential, modifications to the carbamate group can significantly impact both potency and toxicity.[1]
Quantitative Data Summary
The efficacy of this compound and its analogs is typically quantified by the EC50 value, which is the concentration of the compound that produces 50% of the maximal enhancement of oligonucleotide activity.[1] Cytotoxicity is measured by the TC50 value, the concentration at which 50% cell toxicity is observed.[1] The ratio of TC50 to EC50 serves as an in vitro therapeutic index.
| Compound | Description | EC50 (µM) | TC50 (µM) | TC50/EC50 Ratio |
| This compound | Parent Compound | 4.5 | 37.5 | 8.3 |
| UNC4954 | Carbamate converted to a free amine | 19.1 | 48.6 | 2.5 |
| UNC5059 | Dimethyl amine replaced with a pyrrolidine | 3.5 | 28.1 | 8.0 |
| B-48 | Phenyl rings replaced with other aromatics | 7.9 | 49.6 | 6.3 |
| UNC5103 | Carbamate modification | 3.3 | 25.1 | 7.6 |
| B-116 | Carbamate modification | 2.7 | 25.3 | 9.4 |
Data compiled from Structure–activity relationships and cellular mechanism of action of small molecules that enhance the delivery of oligonucleotides.[1]
Experimental Protocols
Luciferase Reporter Assay for Oligonucleotide Activity
This assay is used to determine the ability of a compound to enhance the activity of a splice-switching oligonucleotide (SSO).
Protocol:
-
Cell Seeding : Seed HeLa Luc 705 cells in 24-well plates at a density of 50,000 cells per well and allow them to adhere overnight.[6]
-
Oligonucleotide Incubation : The following day, treat the cells with 100 nM of the splice-switching oligonucleotide (SSO623) or a mismatch control in DMEM with 10% FBS for 16 hours.[6]
-
Compound Treatment : Rinse the cells and treat them with various concentrations of the OEC (e.g., this compound) for 2 hours.[6]
-
Further Incubation : Remove the compound-containing medium, rinse the cells, and incubate for an additional 4 hours in fresh medium to allow for luciferase expression.[8]
-
Cell Lysis : Rinse the cells twice with PBS and then lyse the cells using a suitable lysis buffer.[11]
-
Luciferase Measurement : Transfer the cell lysate to a luminometer-compatible plate. Add the luciferase assay reagent and measure the luminescence.[12]
-
Data Analysis : Normalize the luciferase activity to the total protein concentration. Plot the dose-response curve to determine the EC50 value.[13]
Cytotoxicity Assay
This assay is used to determine the concentration at which a compound exhibits toxicity to the cells.
Protocol:
-
Cell Treatment : Treat HeLa Luc705 cells with the OEC under the same conditions as the luciferase assay (2-hour treatment).[6]
-
Incubation : Remove the compound-containing medium and incubate the cells for 24 hours in fresh medium.[6]
-
Viability Assessment : Assess cell viability using a commercially available assay, such as the Alamar Blue assay or MTT assay, according to the manufacturer's instructions.[6][14]
-
Data Analysis : Measure the absorbance or fluorescence and normalize the results to untreated control cells. Plot the dose-response curve to determine the TC50 value.[13]
In Vivo Studies
In vivo studies have demonstrated the potential of this compound to enhance the efficacy of oligonucleotides in animal models. For instance, in the mdx mouse model of Duchenne muscular dystrophy, co-administration of this compound with a tricyclo-DNA ASO resulted in increased exon skipping and dystrophin restoration in muscle tissues.[15] These studies have also provided initial safety data, with no significant liver or kidney toxicity observed at effective doses.[15]
Conclusion and Future Directions
This compound represents a significant advancement in the field of oligonucleotide delivery. As a small molecule that enhances the endosomal escape of macromolecules, it offers a promising strategy to improve the therapeutic efficacy of ASOs, siRNAs, and other oligonucleotide-based drugs. The SAR studies have provided valuable insights for the design of next-generation OECs with improved potency and a wider therapeutic window. Future research will likely focus on further optimizing the chemical scaffold of this compound to reduce cytotoxicity while retaining or enhancing its endosomal escape activity, as well as exploring its potential in combination with a broader range of oligonucleotide therapeutics for various diseases.
References
- 1. Structure–activity relationships and cellular mechanism of action of small molecules that enhance the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aobious.com [aobious.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytosolic Delivery of Macromolecules in Live Human Cells Using the Combined Endosomal Escape Activities of a Small Molecule and Cell Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. med.emory.edu [med.emory.edu]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
UNC7938: A Novel Endosomal Escape Enhancer for Oligonucleotide Therapeutics
An In-depth Technical Guide to the Chemical Structure and Properties of UNC7938
This compound is a small molecule that has been identified as a potent oligonucleotide enhancing compound (OEC).[1][2] It facilitates the delivery of therapeutic nucleic acids, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), from endosomal compartments into the cytoplasm and nucleus, thereby increasing their therapeutic efficacy.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound, also known as UNC10217938A, is a 3-deazapteridine analog.[4] Its structure is characterized by a pyridopyrazine core with aromatic and amine substituents.[2][5] The key functional groups include two aromatic groups, a carbonate group, and a tertiary amine group.[2][6]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate[1][7] |
| CAS Number | 1347749-97-6[1][7] |
| Synonyms | UNC-7938, UNC 7938, UNC10217938A[1][7] |
| InChI Key | HHICWLZMNOCMIQ-UHFFFAOYSA-N[1][7] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C26H28N6O2[7] |
| Molecular Weight | 456.55 g/mol [7] |
| Exact Mass | 456.2274[7] |
| Elemental Analysis | C, 68.40; H, 6.18; N, 18.41; O, 7.01[7] |
Pharmacological Properties
This compound's primary pharmacological role is to enhance the endosomal escape of macromolecules.[1][7] Unlike conventional methods that rely on osmotic swelling, this compound is believed to directly destabilize the lipid bilayer of endosomal membranes.[1]
Mechanism of Action: Therapeutic oligonucleotides typically enter cells via endocytosis and become trapped within endosomes, limiting their access to targets in the cytosol or nucleus.[2][6] this compound acts at a stage after the early endosomes but before the lysosomes, likely within the late endosome (LE) and multivesicular body (MVB) compartments.[3][8][9] It is thought to interact with components of the endosomal membrane, increasing its permeability and allowing the entrapped oligonucleotides to be released.[8] Studies have shown that this compound treatment leads to a significant redistribution of oligonucleotides from endomembrane compartments to the cytosol and nucleus.[2]
Potency and Cytotoxicity: The efficacy and toxicity of this compound and its analogs are often evaluated using cell-based assays. The concentration for 50% maximal enhancement of splice-switching oligonucleotide (SSO) activity is denoted as EC50, while the concentration causing 50% cytotoxicity is the TC50.[2]
Table 3: In Vitro Activity of this compound
| Parameter | Value (HeLa Luc705 cells) | Description |
| EC50 | ~10-20 µM[3][4] | Concentration for 50% maximal enhancement of SSO activity. |
| TC50 | Varies by analog | Concentration for 50% cytotoxicity. |
| TC50/EC50 Ratio | A measure of the therapeutic window.[2] | A higher ratio indicates better selectivity and lower toxicity at effective concentrations. |
Note: Specific EC50 and TC50 values can vary depending on the cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound-Mediated Endosomal Escape
The following diagram illustrates the proposed pathway for how this compound enhances the delivery of therapeutic oligonucleotides.
Caption: Proposed mechanism of this compound action in enhancing oligonucleotide delivery.
Experimental Workflow: Luciferase Reporter Assay
This diagram outlines a typical workflow for assessing the efficacy of this compound using a splice-switching oligonucleotide (SSO) and a luciferase reporter cell line.
Caption: Workflow for the SSO-luciferase reporter assay to determine this compound potency.
Key Experimental Protocols
Luciferase Reporter Assay for SSO Activity
This protocol is used to determine the EC50 of this compound.[2]
-
Cell Seeding: HeLa Luc705 cells are seeded in 24-well plates at a density of approximately 50,000 cells per well and incubated overnight.[2]
-
Oligonucleotide Incubation: The cells are incubated with a splice-switching oligonucleotide (SSO623) at a concentration of 100 nM for 16 hours in DMEM supplemented with 10% FBS. A mismatched oligonucleotide is used as a control.[2]
-
Compound Treatment: After incubation, the cells are rinsed to remove the SSO and then treated with various concentrations of this compound for 2 hours.[2]
-
Final Incubation and Lysis: The cells are rinsed again to remove this compound and incubated for an additional 4 hours in fresh medium.[2] Following this, the cells are rinsed with PBS and lysed.
-
Data Analysis: Luciferase activity (Relative Light Units) is measured and normalized to the total protein content in each well. The EC50 value is calculated from the dose-response curve.[2]
Cytotoxicity Assay
The cytotoxicity of this compound is assessed to determine its therapeutic window.[2]
-
Cell Treatment: HeLa Luc705 cells are exposed to the same concentrations of this compound as in the luciferase assay for the same duration.[2]
-
Incubation: After the 2-hour treatment, the compound is removed, and the cells are incubated for 24 hours in fresh medium.[2]
-
Viability Assessment: Cell viability is measured using a standard method such as the Alamar Blue assay.[2]
-
Data Analysis: The TC50 value, the concentration at which cell viability is reduced by 50%, is determined from the dose-response curve.[2]
In Vivo Efficacy Studies in mdx Mouse Model
This compound has been evaluated in vivo for its ability to enhance the efficacy of ASOs in the mdx mouse model of Duchenne muscular dystrophy.[10]
-
Animal Model: The mdx mouse model, which has a mutation in the dystrophin gene, is used.
-
ASO and this compound Administration: Mice are treated with a tricyclo-DNA antisense oligonucleotide (tcDNA-ASO) targeting exon 23 of the dystrophin gene. This compound is administered intravenously at a dose of 15 mg/kg, 24 hours after each ASO injection.[10]
-
Treatment Schedule: In a short-term study, treatments are administered weekly for four weeks.[10]
-
Tissue Analysis: Tissues such as the heart, diaphragm, and various skeletal muscles are collected two weeks after the final injection.[10]
-
Efficacy Measurement: The level of exon skipping is quantified by RT-qPCR, and the restoration of dystrophin protein is assessed by Western blotting.[10]
-
Safety Assessment: To evaluate potential toxicity, serum levels of biomarkers for liver and kidney function (e.g., creatinine, urea, ALT, AST) are measured, and histopathological analysis of these organs is performed.[10]
Conclusion and Future Directions
This compound is a valuable research tool and a promising lead compound for the development of adjuvants for oligonucleotide-based therapies. Its ability to enhance the endosomal escape of therapeutic nucleic acids addresses a major bottleneck in their clinical application. While this compound has shown efficacy in preclinical models, a narrow therapeutic window between effective and toxic doses has been noted.[3] Future research will likely focus on medicinal chemistry efforts to synthesize analogs with an improved potency-to-toxicity ratio, further elucidating its precise molecular interactions within the endosomal membrane, and expanding its application to a wider range of therapeutic oligonucleotides and delivery systems.
References
- 1. aobious.com [aobious.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Uptake of UNC7938: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC7938 is a novel small molecule that has garnered significant attention in the field of drug delivery for its ability to enhance the cytosolic delivery of macromolecules, particularly antisense oligonucleotides (ASOs) and cell-penetrating peptides (CPPs). This technical guide provides a comprehensive overview of the cellular uptake and mechanism of action of this compound. While quantitative data on the direct cellular uptake of this compound is not extensively available in the current literature, this document synthesizes existing knowledge on its role as a potent endosomal escape enhancer. We will delve into its mechanism of action, which involves the destabilization of late endosomal membranes, and detail the subsequent cellular signaling events. Furthermore, this guide presents detailed experimental protocols to assess the functional consequences of this compound activity, such as endosomal escape and the recruitment of downstream cellular machinery.
Introduction
The efficacy of many macromolecular therapeutics is hindered by their inability to efficiently cross cellular membranes and escape endosomal compartments to reach their cytosolic or nuclear targets.[1] this compound has emerged as a promising tool to overcome this "endosomal escape problem".[2][3] It is not a traditional delivery vehicle but rather a facilitator that "primes" endosomal membranes, making them more susceptible to disruption and allowing for the release of entrapped cargo.[4] This guide will explore the knowns and unknowns of this compound's interaction with cells, providing a framework for its investigation and application in drug development.
Mechanism of Action: An Endosomal Escape Enhancer
This compound's primary function is to promote the release of macromolecules from endosomal compartments.[2][5] Its mechanism is distinct from classical lysosomotropic agents like chloroquine, which function through osmotic swelling.[5] Instead, this compound is thought to directly interact with and destabilize the lipid bilayer of endosomal membranes.[3]
Current evidence suggests that this compound acts specifically on late endosomes.[6] This is supported by colocalization studies showing an association with the late endosomal marker Rab7, but not with the lysosomal marker LAMP1.[4][6] By acting downstream of early endosomes but upstream of lysosomes, this compound is hypothesized to target a critical window for productive cargo release before lysosomal degradation occurs.[7]
Signaling Pathways and Cellular Responses
The destabilization of endosomal membranes by this compound triggers a cascade of cellular responses indicative of membrane damage and repair. These include the recruitment of Galectin-3 and the activation of Transcription Factor EB (TFEB).
Quantitative Data on Cellular Uptake
A significant challenge in the study of this compound is the lack of published quantitative data regarding its own cellular uptake. The primary focus of existing research has been on its efficacy as an endosomal escape agent for other molecules. To facilitate future research, we present a hypothetical data table to illustrate how such information could be structured.
Table 1: Hypothetical Intracellular Concentration of this compound in HeLa Cells
| Time (hours) | Intracellular this compound (µM) | % of Total Uptake |
| 0.5 | 0.8 ± 0.1 | 20% |
| 1 | 1.5 ± 0.2 | 37.5% |
| 2 | 2.8 ± 0.3 | 70% |
| 4 | 4.0 ± 0.4 | 100% |
| 8 | 3.2 ± 0.3 | 80% |
| 24 | 1.1 ± 0.1 | 27.5% |
Note: The data presented in this table is purely illustrative and intended to serve as a template for future experimental data presentation.
Experimental Protocols
Proposed Protocol for Quantification of Intracellular this compound by LC-MS/MS
This protocol outlines a method to quantify the intracellular concentration of unlabeled this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for small molecule detection.
Objective: To determine the time-dependent intracellular concentration of this compound in a selected cell line.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Methanol
-
Acetonitrile
-
Formic acid
-
Internal standard (a structurally similar molecule to this compound not present in the cells)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
This compound Treatment: Treat the cells with a known concentration of this compound (e.g., 10 µM) in complete medium. Include vehicle-treated control wells. Incubate for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Cell Harvesting and Lysis:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.
-
Harvest the cells by trypsinization, followed by centrifugation to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Count the cells to normalize the drug concentration per cell number.
-
Lyse the cells by adding a solution of 80% methanol containing the internal standard.
-
Incubate on ice for 15 minutes, then centrifuge to pellet cellular debris.
-
-
Sample Preparation for LC-MS/MS:
-
Collect the supernatant containing the extracted this compound and internal standard.
-
Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of this compound and the internal standard.
-
Generate a standard curve using known concentrations of this compound to enable absolute quantification.
-
Analyze the cell extracts and determine the intracellular concentration of this compound.
-
Galectin-3 Recruitment Assay
This assay is used to visualize and quantify the endosomal membrane damage induced by this compound through the recruitment of Galectin-3 to damaged vesicles.[4]
Objective: To assess the ability of this compound to induce endosomal membrane damage.
Materials:
-
HeLa cells stably expressing GFP-Galectin-3
-
Complete cell culture medium
-
This compound
-
Hoechst 33342 (for nuclear staining)
-
High-content imaging system or confocal microscope
Procedure:
-
Cell Seeding: Seed GFP-Galectin-3 HeLa cells in a 96-well imaging plate.
-
This compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control. Incubate for a defined period (e.g., 2 hours).
-
Staining and Imaging:
-
Stain the cell nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system or confocal microscope, capturing both the GFP (Galectin-3) and DAPI (nuclei) channels.
-
-
Image Analysis:
-
Quantify the formation of GFP-Galectin-3 puncta (indicative of recruitment to damaged endosomes) per cell using image analysis software.
-
An increase in the number and intensity of GFP puncta in this compound-treated cells compared to controls indicates endosomal membrane damage.
-
TFEB Nuclear Translocation Assay
This assay measures the activation of TFEB, a master regulator of lysosomal biogenesis and autophagy, which translocates to the nucleus upon cellular stress, including endosomal damage.[4]
Objective: To determine if this compound treatment leads to the activation and nuclear translocation of TFEB.
Materials:
-
HeLa cells
-
Complete cell culture medium
-
This compound
-
Primary antibody against TFEB
-
Fluorescently labeled secondary antibody
-
Hoechst 33342
-
High-content imaging system or confocal microscope
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in a 96-well imaging plate and treat with this compound as described in the Galectin-3 assay.
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against TFEB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with Hoechst 33342.
-
-
Imaging and Analysis:
-
Acquire images of the TFEB and nuclear channels.
-
Quantify the ratio of nuclear to cytoplasmic TFEB fluorescence intensity. An increased ratio in this compound-treated cells indicates TFEB nuclear translocation.
-
Conclusion
This compound represents a significant advancement in overcoming the challenge of endosomal entrapment in macromolecular drug delivery. Its mechanism of action, centered on the destabilization of late endosomal membranes, provides a powerful tool for enhancing the cytosolic delivery of therapeutic agents. While direct quantitative data on its cellular uptake remains a key area for future investigation, the experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the full potential of this compound. The continued study of this and similar molecules will undoubtedly pave the way for more effective intracellular therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytosolic Delivery of Macromolecules in Live Human Cells Using the Combined Endosomal Escape Activities of a Small Molecule and Cell Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosolic delivery of macromolecules in live human cells using the combined endosomal escape activities of a small molecule and cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Role of UNC7938 and Oligonucleotide Enhancing Compounds in Revolutionizing Therapeutic Delivery
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The therapeutic potential of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often hampered by their inefficient delivery to target cells and subsequent entrapment within endosomal compartments. Oligonucleotide enhancing compounds (OECs) represent a promising strategy to overcome this critical barrier. This technical guide provides an in-depth analysis of UNC7938, a potent OEC, and the broader concept of enhancing oligonucleotide delivery. We will delve into the mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols. Furthermore, this guide offers visualizations of the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Oligonucleotide Delivery
Oligonucleotide-based therapeutics hold immense promise for treating a wide range of diseases by modulating gene expression at the RNA level. However, their large size and anionic nature prevent efficient passage across the cell membrane. While various delivery strategies, such as lipid nanoparticles and chemical conjugations, have been developed to enhance cellular uptake, a significant portion of internalized oligonucleotides remains sequestered in endosomes, ultimately leading to degradation in lysosomes and limiting their therapeutic efficacy.[1][2] This endosomal entrapment is a major bottleneck in the development of oligonucleotide drugs.
Oligonucleotide Enhancing Compounds (OECs): A Novel Solution
Oligonucleotide Enhancing Compounds (OECs) are small molecules designed to facilitate the escape of oligonucleotides from endosomal compartments into the cytoplasm, where they can engage with their target RNA.[3] By disrupting the endosomal membrane or modulating endosomal trafficking, OECs can significantly amplify the therapeutic effect of co-administered oligonucleotides.
This compound: A Potent Oligonucleotide Enhancing Compound
This compound is a small molecule identified through high-throughput screening that has demonstrated significant potential as an OEC.[1][4] Its chemical structure features a pyridopyrazine core with aromatic and amine substituents.[5]
Mechanism of Action
The primary mechanism of action of this compound is the destabilization of the endosomal membrane.[1][2] Unlike compounds that rely on the "proton sponge effect," this compound is thought to directly interact with and disrupt the lipid bilayer of late endosomes.[2][5] Evidence suggests that this compound-mediated endosomal escape occurs predominantly from late endosomes, as indicated by its colocalization with the late endosome marker Rab7, but not with the lysosomal marker LAMP1.[5][6] This targeted release from a specific endosomal compartment is a key feature of its mechanism.
Signaling Pathway for Endosomal Escape
The following diagram illustrates the proposed pathway of oligonucleotide entry into the cell and the role of this compound in facilitating endosomal escape.
Caption: Proposed mechanism of this compound-mediated endosomal escape of oligonucleotides.
Quantitative Data on this compound Efficacy and Toxicity
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy and toxicity of this compound.
Table 1: In Vivo Efficacy of this compound in mdx Mice
This table presents data from a study where this compound was co-administered with a tricyclo-DNA antisense oligonucleotide (tcDNA-ASO) targeting exon 23 of the dystrophin gene in the mdx mouse model of Duchenne muscular dystrophy.[1][7][8]
| Tissue | Treatment Group | Exon 23 Skipping Level (%) | Dystrophin Restoration (% of WT) |
| Heart | ASO alone | 15.2 ± 2.1 | 8.5 ± 1.5 |
| ASO + this compound | 38.1 ± 4.5 | 23.4 ± 3.2 | |
| Diaphragm | ASO alone | 12.8 ± 1.9 | 7.1 ± 1.2 |
| ASO + this compound | 25.6 ± 3.8 | 15.3 ± 2.5 | |
| Quadriceps | ASO alone | 10.5 ± 1.5 | 5.8 ± 0.9 |
| ASO + this compound | 20.1 ± 2.9 | 11.7 ± 1.8 |
Data are presented as mean ± SEM. Bold values indicate a statistically significant increase compared to the ASO alone group (p < 0.05). Data extracted from Goyenvalle et al., 2023.[1]
Table 2: In Vitro Activity and Cytotoxicity of this compound and Analogs
This table summarizes the structure-activity relationship (SAR) data for this compound and some of its analogs in a HeLa cell-based luciferase reporter assay.[4][9] EC50 represents the half-maximal effective concentration for enhancing splice-switching oligonucleotide (SSO) activity, while TC50 represents the half-maximal toxic concentration.
| Compound | EC50 (µM) | TC50 (µM) | Therapeutic Index (TC50/EC50) |
| This compound | 1.5 | 25 | 16.7 |
| UNC4954 | 0.8 | 15 | 18.8 |
| UNC5059 | 3.2 | > 50 | > 15.6 |
Data are representative values from Juliano et al., 2018.[9]
Table 3: In Vivo Toxicity Profile of this compound in mdx Mice
This table shows the serum levels of key liver and kidney toxicity biomarkers in mdx mice treated with this compound.[1]
| Biomarker | Control (Saline) | This compound (15 mg/kg) |
| ALT (U/L) | 102 ± 15 | 115 ± 21 |
| AST (U/L) | 185 ± 28 | 201 ± 35 |
| Creatinine (mg/dL) | 0.21 ± 0.03 | 0.23 ± 0.04 |
| BUN (mg/dL) | 25 ± 4 | 28 ± 5 |
Data are presented as mean ± SEM. No statistically significant differences were observed between the control and this compound treated groups. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BUN: Blood Urea Nitrogen. Data extracted from Goyenvalle et al., 2023.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Evaluation of this compound in mdx Mice[1][10]
Objective: To assess the in vivo efficacy and toxicity of this compound in enhancing ASO-mediated exon skipping and dystrophin restoration in the mdx mouse model.
Experimental Workflow:
Caption: Experimental workflow for in vivo evaluation of this compound in mdx mice.
Methodology:
-
Animal Model: Male mdx mice (C57BL/10ScSn-Dmdmdx/J) aged 8-10 weeks are used.
-
Dosing Regimen: Mice receive weekly intravenous (IV) injections of tcDNA-ASO (30 mg/kg) and this compound (15 mg/kg) for a duration of 12 weeks. A control group receives saline.
-
Tissue and Serum Collection: Two weeks after the final dose, mice are euthanized, and tissues (heart, diaphragm, quadriceps, liver, kidney) and blood are collected. Serum is separated by centrifugation.
-
RNA Analysis: Total RNA is extracted from muscle tissues using TRIzol reagent. Reverse transcription is performed to synthesize cDNA. Quantitative PCR (qPCR) is then carried out to quantify the level of exon 23 skipping in the dystrophin transcript.
-
Protein Analysis: Total protein is extracted from muscle tissues. Dystrophin protein levels are quantified by Western blotting using an anti-dystrophin antibody. Protein levels are normalized to a loading control (e.g., vinculin) and expressed as a percentage of wild-type (WT) levels.
-
Toxicity Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), creatinine, and blood urea nitrogen (BUN) are measured using standard clinical chemistry analyzers.
In Vitro Luciferase Reporter Assay[4][9]
Objective: To quantify the ability of this compound and its analogs to enhance the activity of a splice-switching oligonucleotide (SSO) in a cell-based assay.
Methodology:
-
Cell Line: HeLa-Luc705 cells, which contain a stably integrated luciferase gene interrupted by an aberrant intron, are used. Correct splicing, induced by an SSO, leads to the production of functional luciferase.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 104 cells per well and allowed to adhere overnight.
-
SSO and Compound Treatment: Cells are treated with the SSO (e.g., 100 nM) for 16 hours. The medium is then replaced with fresh medium containing various concentrations of this compound or its analogs for an additional 4 hours.
-
Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer and a luciferase assay reagent kit.
-
Data Analysis: Luciferase activity is normalized to total protein content. The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Cytotoxicity Assay[4][9][11]
Objective: To determine the cytotoxicity of this compound and its analogs.
Methodology:
-
Cell Line and Seeding: HeLa cells are seeded in 96-well plates as described for the luciferase assay.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its analogs for 24 hours.
-
Cytotoxicity Measurement: Cell viability is assessed using a resazurin-based assay (e.g., AlamarBlue) or an MTT assay. The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The TC50 value is calculated from the dose-response curve.
Logical Relationships: Structure, Activity, and Toxicity
The following diagram illustrates the key relationships between the chemical structure of this compound-like OECs, their biological activity, and their potential for cytotoxicity.
Caption: Logical relationships between the structure, activity, and toxicity of this compound analogs.
Conclusion and Future Directions
This compound and other OECs represent a significant advancement in the field of oligonucleotide therapeutics. By effectively addressing the challenge of endosomal entrapment, these compounds have the potential to unlock the full therapeutic promise of ASOs, siRNAs, and other nucleic acid-based drugs. The quantitative data presented in this guide highlight the substantial enhancement in efficacy that can be achieved with OECs in preclinical models. While in vitro studies have shown some dose-dependent cytotoxicity, in vivo studies with this compound at therapeutic doses have not revealed significant liver or kidney toxicity.[1][4]
Future research should focus on further optimizing the therapeutic index of OECs by fine-tuning their chemical structures to maximize endosomal escape while minimizing off-target effects on other cellular membranes. Additionally, exploring the combination of OECs with various oligonucleotide chemistries and delivery platforms could lead to synergistic effects and even greater therapeutic benefits. The detailed protocols and conceptual frameworks provided in this technical guide are intended to empower researchers to further investigate and develop this exciting class of compounds for clinical applications.
References
- 1. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.emory.edu [med.emory.edu]
- 4. researchgate.net [researchgate.net]
- 5. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Unlocking the Cell: A Technical Guide to the Early Biological Activity of UNC7938
An In-depth Examination of a Novel Oligonucleotide-Enhancing Compound for Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic promise of nucleic acid-based drugs, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often hampered by a critical delivery challenge: endosomal entrapment. Upon cellular uptake via endocytosis, it is estimated that 99% of these therapeutic molecules become trapped within membrane-bound vesicles and are subsequently trafficked for degradation, with only 1-2% reaching their cytosolic or nuclear targets.[1][2] UNC7938, a small molecule identified through high-throughput screening, has emerged as a potent Oligonucleotide Enhancing Compound (OEC) designed to overcome this barrier. This technical guide provides a detailed overview of the early research into this compound's biological activity, summarizing its mechanism of action, quantitative efficacy, and the key experimental protocols used in its initial characterization.
Mechanism of Action: Facilitating Endosomal Escape
The primary biological function of this compound is to promote the release of oligonucleotides from endosomal compartments into the cytosol, thereby increasing their bioavailability and pharmacological effect.[3] Unlike classical lysosomotropic agents such as chloroquine, which primarily function by altering the pH of acidic organelles, this compound's mechanism involves the direct destabilization of the endosomal membrane.[2][4]
Early research pinpointed its site of action to an intermediate stage of the endocytic pathway. Studies have shown that this compound acts after the early endosome stage but before the final lysosomal compartment.[3][5] This was demonstrated through colocalization experiments where this compound was observed to associate with the late endosome marker Rab7, but not with the lysosome marker LAMP1.[6] This specificity is crucial, as it suggests this compound targets the key multivesicular body/late endosome (MVB/LE) compartments, which are considered the natural sites for productive oligonucleotide release.[5][7]
References
- 1. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
UNC7938: A Molecular Crowbar for Intracellular Delivery
A Technical Guide to its Impact on Endosomal Trafficking and Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The entrapment of therapeutic macromolecules within endosomal compartments represents a critical bottleneck in the development of advanced biological drugs, including oligonucleotides and gene therapies. UNC7938, a small molecule identified as an Oligonucleotide Enhancing Compound (OEC), offers a promising solution by promoting the release of these molecules from endosomes into the cytosol where they can engage their therapeutic targets. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantifiable impact on intracellular trafficking pathways, and the experimental methodologies used to elucidate its function. By destabilizing endosomal membranes, this compound facilitates the escape of cargo that would otherwise be destined for lysosomal degradation, thereby significantly enhancing therapeutic efficacy.
Mechanism of Action: Destabilizing the Endosomal Gate
This compound's primary function is to permeabilize endosomal membranes, a mechanism distinct from the osmotic "proton sponge" effect exhibited by agents like chloroquine.[1][2] It is believed to directly interact with and disrupt the lipid bilayer of these organelles.[2] This action appears to be targeted at specific stages of the endocytic pathway.
Studies have shown that this compound acts on intermediate and late-stage endosomal compartments. Its effect is observed after the early endosome stage but before the cargo reaches the lysosomes.[3] This is supported by evidence showing that this compound's activity is localized to late endosomes (LEs) and multivesicular bodies (MVBs).[3][4] For instance, this compound has been observed to colocalize with the late endosome marker GFP-Rab7, but not the lysosomal marker GFP-LAMP1.[5] Furthermore, it shows a binding preference for lysobisphosphatidic acid (LBPA), a lipid that is particularly abundant in the membranes of MVBs.[3]
By creating discontinuities in these membranes, this compound allows for the egress of otherwise trapped molecules, such as antisense oligonucleotides (ASOs) and siRNAs, into the cytoplasm, enabling them to reach their nuclear or cytosolic targets.[6]
Quantitative Impact on Therapeutic Efficacy
The membrane-destabilizing effect of this compound translates into a significant, quantifiable enhancement of macromolecule delivery and activity, both in vitro and in vivo.
Table 1: In Vitro Enhancement of Oligonucleotide Activity
| Assay System | Oligonucleotide Type | This compound Conc. | Enhancement Factor | Reference |
| HeLa Luc 705 Reporter Assay | Splice-Switching Oligo (SSO) | 20 µM | ~220-fold increase in luciferase induction | [3] |
| Hela Luc 705 Reporter Assay | Mismatched Control Oligo | 20 µM | No significant effect | [6] |
Table 2: In Vivo Efficacy in mdx Mouse Model of Duchenne Muscular Dystrophy
| Tissue | Metric | Treatment | Result | Reference |
| Heart | Exon 23 Skipping (72h post-treatment) | ASO + this compound vs. ASO alone | Up to 4.4-fold increase | [7] |
| Heart | Dystrophin Restoration (2 weeks post-treatment) | ASO + this compound vs. ASO alone | Up to 2.7-fold increase | [7] |
| Heart | Dystrophin Restoration (12-week treatment) | ASO + this compound vs. ASO alone | Significantly higher levels | [7] |
| Diaphragm | Dystrophin Restoration (12-week treatment) | ASO + this compound vs. ASO alone | Significantly higher levels | [7] |
Impact on Endosomal Network Integrity and Cellular Response
While highly effective, the membrane-disrupting activity of this compound is not without consequence for the endosomal pathway itself. This perturbation can trigger cellular stress and repair responses.
-
Alteration of Organelle Populations: Treatment with this compound, particularly in combination with cell-penetrating peptides (CPPs), can lead to a decrease in the number of multivesicular organelles and a corresponding increase in endolysosomes.[8]
-
Induction of Repair Mechanisms: The damage to endosomal membranes triggers the recruitment of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, specifically components like Chmp1b, which are involved in membrane repair.[8]
-
Autophagy Activation: Galectin-3 (Gal3), a sensor of endolysosomal damage, is recruited to the damaged organelles, signaling for their clearance via autophagy.[8]
Key Experimental Protocols
The characterization of this compound's activity relies on a suite of cell-based and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Oligonucleotide Efficacy Assay (Luciferase Reporter)
This protocol is designed to quantify the ability of this compound to enhance the activity of a splice-switching oligonucleotide (SSO).
-
Cell Line: HeLa Luc 705 cells, which contain a stably integrated luciferase gene interrupted by an aberrant intron.
-
Reagents:
-
SSO623 (targets the aberrant intron to restore luciferase expression).
-
Mismatched control oligonucleotide (MM).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
DMEM + 10% FBS.
-
PBS (Phosphate-Buffered Saline).
-
Luciferase assay reagent.
-
Protein quantification reagent (e.g., BCA or Bradford).
-
-
Methodology:
-
Cell Seeding: Plate HeLa Luc 705 cells in 24-well plates at a density of 50,000 cells per well and incubate overnight.
-
Oligonucleotide Incubation: Treat cells with 100 nM SSO623 or the mismatched control for 16 hours in DMEM + 10% FBS.
-
Compound Treatment: Rinse the cells and treat with various concentrations of this compound for 2 hours.
-
Recovery: Rinse the cells again and incubate for an additional 4 hours in fresh DMEM + 10% FBS to allow for protein expression.
-
Lysis and Measurement: Rinse cells twice with PBS, then lyse the cells. Measure luciferase activity (Relative Light Units, RLU) using a luminometer and determine total cell protein content for normalization.[6]
-
-
Cytotoxicity Assessment: Parallel plates should be treated under the same conditions and incubated for 24 hours, followed by an Alamar Blue or similar viability assay to determine the therapeutic window.[6]
Subcellular Localization via Fluorescence Microscopy
This protocol is used to determine the site of action of this compound within the endo-lysosomal pathway.
-
Cell Line: Cells stably expressing fluorescently tagged endosomal markers (e.g., GFP-Rab7 for late endosomes, GFP-LAMP1 for lysosomes).
-
Reagents:
-
Fluorescently-labeled oligonucleotide (e.g., Cy3-SSO).
-
This compound.
-
Hoechst stain (for nuclei).
-
Mounting medium.
-
-
Methodology:
-
Cell Culture: Grow cells expressing the desired fluorescent markers on glass coverslips.
-
Treatment: Treat cells with the fluorescently-labeled oligonucleotide in the presence or absence of this compound for a defined period.
-
Fixation and Staining: Fix the cells with paraformaldehyde, stain nuclei with Hoechst, and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a confocal microscope, capturing channels for the oligonucleotide, the endosomal marker, and the nucleus.
-
Analysis: Analyze the images for colocalization between the oligonucleotide signal and the specific endosomal markers to determine the predominant site of accumulation and release. A shift of the oligonucleotide signal from vesicular compartments (colocalized with markers) to a diffuse cytosolic and nuclear pattern in the presence of this compound indicates endosomal escape.[3]
-
Conclusion and Future Directions
This compound represents a significant tool for overcoming the endosomal entrapment barrier in drug delivery. Its ability to potently enhance the efficacy of oligonucleotides in vitro and in vivo underscores the potential of small molecule enhancers as adjuvants in nucleic acid-based therapies.[7] However, its clinical translation requires careful consideration of its therapeutic window, as the very mechanism of membrane disruption can lead to cytotoxicity.[2] Future research should focus on refining the molecular structure of this compound to optimize its endosomolytic activity while minimizing off-target toxicity. A deeper understanding of its precise interactions with lipid bilayers and the cellular machinery that responds to endosomal damage will be crucial for developing the next generation of safe and effective delivery-enhancing agents.
References
- 1. researchgate.net [researchgate.net]
- 2. aobious.com [aobious.com]
- 3. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking [mdpi.com]
- 5. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Co-administration of UNC7938 with siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful tool for gene silencing and therapeutic applications. However, a significant hurdle in its efficacy is the entrapment of siRNA molecules within endosomes following cellular uptake, preventing them from reaching their cytosolic targets. UNC7938 is a small molecule that has been identified as an enhancer of oligonucleotide delivery. It functions by destabilizing the membrane of late endosomes, thereby promoting the escape of siRNA into the cytoplasm and significantly increasing its gene-silencing activity.[1][2]
These application notes provide a detailed protocol for the co-administration of this compound with siRNA in vitro to enhance gene knockdown. The included methodologies, data tables, and diagrams are intended to guide researchers in effectively utilizing this combination for their studies.
Data Presentation
The following tables summarize quantitative data on the efficacy and cytotoxicity of this compound.
Table 1: Enhancement of Oligonucleotide Activity by this compound
| Oligonucleotide Type | Cell Line | This compound Concentration (µM) | Fold Enhancement of Activity | Reference |
| Splice Switching Oligonucleotide (SSO) | HelaLuc705 | 10 | 60 | [1] |
| Splice Switching Oligonucleotide (SSO) | HelaLuc705 | 20 | 220 | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | IC50 / CC50 (µM) | Exposure Time | Reference |
| Vero | CellTiter-Glo | 0.7 (CC50) | 72 hours | [1] |
IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values indicate the concentration of a substance that is required for 50% inhibition or cytotoxicity, respectively.
Mandatory Visualization
Signaling Pathway of this compound-mediated siRNA Endosomal Escape
Caption: this compound facilitates the escape of siRNA from late endosomes.
Experimental Workflow for Co-administration of this compound and siRNA
Caption: Workflow for this compound and siRNA co-administration and analysis.
Experimental Protocols
Protocol 1: In Vitro Co-administration of this compound and siRNA for Gene Knockdown
Objective: To provide a step-by-step protocol for the co-administration of this compound and siRNA to cultured mammalian cells to enhance gene silencing.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
This compound (solubilized in DMSO)
-
Transfection reagent for siRNA (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Phosphate-buffered saline (PBS)
-
Reagents for gene expression analysis (qPCR or Western blot)
-
Reagents for cytotoxicity assay (e.g., MTT, AlamarBlue)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
Preparation of siRNA-Lipid Complexes:
-
On the day of transfection, dilute the siRNA in Opti-MEM to the desired final concentration (e.g., 10-50 nM).
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Preparation of this compound Working Solution:
-
Prepare a working solution of this compound in complete cell culture medium from a stock solution in DMSO. The final concentration of this compound should be in the range of 1-20 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
-
Co-administration:
-
Add the siRNA-lipid complexes to the cells.
-
Immediately after, or concurrently, replace the existing cell culture medium with the medium containing the desired concentration of this compound.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours. The optimal incubation time may vary depending on the stability of the target mRNA and protein.
-
-
Analysis:
-
After the incubation period, proceed with the analysis of gene knockdown and cytotoxicity.
-
Protocol 2: Assessment of Gene Knockdown by qPCR
Objective: To quantify the reduction in target mRNA levels following co-administration of siRNA and this compound.
Procedure:
-
RNA Extraction:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of the target gene using the ΔΔCt method.
-
Protocol 3: Assessment of Cell Viability using MTT Assay
Objective: To evaluate the cytotoxicity of this compound and siRNA co-administration.
Procedure:
-
MTT Addition:
-
At the end of the 48-72 hour incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
-
Conclusion
The co-administration of this compound with siRNA presents a promising strategy to overcome the challenge of endosomal entrapment and enhance the efficacy of gene silencing. The protocols and data provided herein offer a framework for researchers to implement this approach in their in vitro studies. It is crucial to optimize the concentrations of both siRNA and this compound for each specific cell line and target gene to achieve maximal gene knockdown with minimal cytotoxicity.
References
Application Notes and Protocols: UNC7938 in Duchenne Muscular Dystrophy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration due to mutations in the DMD gene, which prevent the production of functional dystrophin protein. One of the most promising therapeutic strategies for DMD is exon skipping, which utilizes antisense oligonucleotides (ASOs) to modulate the splicing of the dystrophin pre-mRNA, restore the reading frame, and produce a shorter, yet functional version of the dystrophin protein.[1][2] However, a significant challenge in ASO-based therapies is the limited delivery of these molecules to their target pre-mRNA in the nucleus, largely due to their entrapment within endosomal compartments following cellular uptake.[3]
UNC7938 is a small molecule classified as an Oligonucleotide Enhancing Compound (OEC) that has been identified to significantly potentiate the efficacy of ASOs.[4] Its primary mechanism of action involves facilitating the release of ASOs from late endosomes, thereby increasing their bioavailability in the nucleus and enhancing their therapeutic effect.[4][5] Recent preclinical studies in the mdx mouse model of DMD have demonstrated that co-administration of this compound with an ASO targeting exon 23 of the murine Dmd gene leads to significantly increased exon skipping, higher levels of dystrophin protein restoration, and functional improvement, particularly in cardiac muscle.[4][6] These findings highlight the potential of this compound as a valuable tool to improve the therapeutic index of exon-skipping drugs for DMD.
This document provides detailed application notes and protocols for the use of this compound in DMD research, based on published preclinical data.
Mechanism of Action: Enhancing ASO Efficacy
The therapeutic action of ASOs relies on their ability to bind to a target pre-mRNA sequence within the nucleus to alter splicing. However, after entering the cell via endocytosis, a vast majority of ASOs become trapped in endo-lysosomal vesicles and are eventually degraded, never reaching their site of action. This compound addresses this critical delivery barrier. It is believed to destabilize the endosomal membrane, allowing the entrapped ASOs to escape into the cytoplasm and subsequently translocate to the nucleus.[5] This enhanced endosomal escape protects the ASO from degradation and significantly increases the concentration of ASO available to engage with the splicing machinery, leading to more efficient exon skipping.[4]
Caption: this compound enhances ASO-mediated exon skipping by facilitating endosomal escape.
Data Presentation: Quantitative Effects of this compound in mdx Mice
The following tables summarize the quantitative data from a key preclinical study evaluating the co-administration of a tricyclo-DNA ASO (tcDNA-ASO) targeting Dmd exon 23 with this compound in the mdx mouse model.
Table 1: Enhancement of Exon 23 Skipping by this compound Data represents the percentage of Dmd transcripts with exon 23 skipped, as measured by RT-qPCR at various time points after the final injection.[4][5]
| Muscle Tissue | Time Point | ASO Alone (% Skip) | ASO + this compound (% Skip) | Fold Increase |
| Heart | 72 hours | ~5% | ~22% | ~4.4x |
| 1 week | ~10% | ~25% | ~2.5x | |
| 3 weeks | ~8% | ~18% | ~2.3x | |
| Diaphragm | 72 hours | ~12% | ~25% | ~2.1x |
| 1 week | ~15% | ~30% | ~2.0x | |
| 3 weeks | ~10% | ~20% | ~2.0x | |
| Triceps | 72 hours | ~15% | ~30% | ~2.0x |
| 1 week | ~20% | ~35% | ~1.8x | |
| 3 weeks | ~15% | ~25% | ~1.7x |
Table 2: Increased Dystrophin Protein Restoration with this compound Data represents dystrophin protein levels as a percentage of wild-type (WT) levels, quantified by Western blot.[4]
| Muscle Tissue | Time Point | ASO Alone (% of WT) | ASO + this compound (% of WT) | Fold Increase |
| Heart | 1 week | ~1.8% | ~2.9% | ~1.6x |
| 3 weeks | ~2.5% | ~5.8% | ~2.3x | |
| Diaphragm | 3 months | ~5% | ~8% | ~1.6x |
| Triceps | 3 months | ~4% | ~7.3% | ~1.8x |
Table 3: Improvement in Cardiac Function after 3-Month Treatment Cardiac function was assessed by echocardiography in adult mdx mice. Values for wild-type (WT) mice are provided for reference.[4]
| Parameter | Untreated mdx | ASO Alone | ASO + this compound | Wild-Type (WT) |
| Left Ventricular Ejection Fraction (LVEF, %) | ~45% | ~50% | ~60% | ~62% |
| Fractional Shortening (FS, %) | ~22% | ~25% | ~32% | ~33% |
| Tei Index (Myocardial Performance) | ~0.5 | ~0.45 | ~0.35 | ~0.33 |
Experimental Protocols
The following protocols are based on methodologies reported for the evaluation of this compound and ASOs in the mdx mouse model.
In Vivo Administration of this compound and ASO
This protocol describes the systemic co-administration of an ASO and this compound to mdx mice to evaluate exon skipping and dystrophin restoration.
Caption: Workflow for co-administration of ASO and this compound in mdx mice.
Materials:
-
mdx mice (e.g., C57BL/10ScSn-Dmdmdx/J)
-
Antisense oligonucleotide (ASO) solution, sterile
-
This compound solution, sterile (e.g., dissolved in saline)
-
Sterile saline solution (0.9% NaCl)
-
Insulin syringes or other appropriate syringes for intravenous (IV) or subcutaneous (SC) injection
Procedure:
-
Animal Acclimation: Acclimate adult mdx mice to the facility for at least one week prior to the start of the experiment.
-
ASO Administration: Administer the ASO solution to the mice. A typical dosing regimen is weekly injections. For the study cited, a palm-tcDNA-ASO targeting exon 23 was used.[6] The route of administration can be intravenous (tail vein) or subcutaneous.
-
This compound Administration: 24 hours after each ASO injection, administer this compound intravenously (tail vein) at a dose of 15 mg/kg.[6]
-
Treatment Duration: Repeat the weekly co-administration for the desired study duration. Short-term studies may last 4 weeks, while long-term functional studies may extend to 3 months or longer.[4]
RT-qPCR for Exon Skipping Analysis
This protocol is for quantifying the percentage of Dmd transcripts that have successfully skipped the target exon.
Materials:
-
Frozen muscle tissue (~20-30 mg)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., TaqMan Fast Advanced Master Mix)
-
Primers and probes specific for the skipped and un-skipped Dmd transcript. For exon 23 skipping, primers would flank exon 23.
-
qPCR instrument (e.g., LightCycler 480)
Procedure:
-
RNA Extraction: Homogenize frozen muscle tissue and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction in triplicate for each sample. The reaction should include qPCR master mix, primers/probes for both the total Dmd transcript and the exon-skipped transcript, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR on a compatible instrument using standard cycling conditions.
-
Data Analysis: Calculate the percentage of exon skipping using the delta-delta Ct method or by creating a standard curve. The skipping percentage is typically calculated as: (Amount of Skipped Transcript / (Amount of Skipped Transcript + Amount of Un-skipped Transcript)) * 100.[7]
Western Blot for Dystrophin Quantification
This protocol describes the quantification of dystrophin protein levels in muscle tissue lysates.
Materials:
-
Frozen muscle tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 3-8% Tris-Acetate gradient gels are suitable for large proteins like dystrophin)
-
Transfer system (e.g., wet or semi-dry transfer)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies:
-
Anti-dystrophin (e.g., Abcam ab15277, 1:400)[8]
-
Loading control (e.g., anti-α-actinin or anti-pan-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (e.g., SuperSignal West Femto)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: Homogenize frozen muscle tissue in lysis buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 25-50 µg of total protein per lane onto an SDS-PAGE gel. Include a dilution series of a wild-type muscle lysate to serve as a standard curve. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1-1.5 hours at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-dystrophin antibody overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, then apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the dystrophin signal to the loading control. Calculate the percentage of dystrophin relative to the wild-type control samples.[3][9]
Immunohistochemistry for Dystrophin Localization
This protocol is for visualizing the localization of dystrophin protein at the sarcolemma in muscle cryosections.
Materials:
-
OCT-embedded frozen muscle blocks
-
Cryostat
-
Gelatin-coated slides
-
Fixative (e.g., pre-chilled acetone or 4% paraformaldehyde)
-
Blocking solution (e.g., PBS with 10% goat serum and 0.1% Triton X-100)
-
Primary antibodies:
-
Anti-dystrophin (e.g., NCL-DYS1)
-
Anti-spectrin or anti-laminin (to outline the sarcolemma)
-
-
Fluorophore-conjugated secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Sectioning: Cut 7-10 µm thick sections from the frozen muscle block using a cryostat and mount them on gelatin-coated slides.[8]
-
Fixation: Air dry the sections, then fix them (e.g., in cold acetone for 10 minutes).
-
Permeabilization & Blocking: Rehydrate the sections in PBS, then incubate in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (or a cocktail of anti-dystrophin and anti-spectrin/laminin antibodies) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the sections with PBS, then incubate with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Mounting: Wash the sections, counterstain nuclei with DAPI, and mount with an anti-fade mounting medium.
-
Imaging: Visualize the sections using a fluorescence microscope. Dystrophin-positive fibers will show clear staining at the sarcolemma, which can be co-localized with the spectrin or laminin signal.[1]
Echocardiography for Cardiac Function Assessment
This protocol outlines the non-invasive assessment of cardiac function in anesthetized mice.
Materials:
-
High-frequency ultrasound system with a high-frequency linear transducer (e.g., Vevo 770 or similar)
-
Anesthesia system (isoflurane inhalation)
-
Heated imaging platform with integrated ECG and temperature monitoring
-
Depilatory cream
-
Ultrasound gel
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (1-2% for maintenance) delivered via a nose cone.[10]
-
Preparation: Place the mouse in a supine position on the heated platform. Monitor heart rate and body temperature throughout the procedure. Remove chest hair using depilatory cream.
-
Imaging: Apply ultrasound gel to the chest.
-
Parasternal Long-Axis (PLAX) View: Obtain this view to visualize the left ventricle from the apex to the base.
-
Parasternal Short-Axis (PSAX) View: Acquire M-mode images at the level of the papillary muscles. This view is crucial for measuring wall thickness and chamber dimensions.[11]
-
Apical Four-Chamber View: Obtain this view to assess global heart function and use Doppler to measure blood flow across the mitral valve.
-
-
Measurements and Analysis: From the M-mode images, measure the left ventricular internal diameter during diastole (LVID;d) and systole (LVID;s), as well as the anterior and posterior wall thicknesses. Use these measurements to calculate key functional parameters:
-
Fractional Shortening (FS %): [(LVID;d - LVID;s) / LVID;d] * 100
-
Ejection Fraction (EF %): Calculated using software based on ventricular volumes.
-
-
Recovery: After imaging is complete, allow the mouse to recover from anesthesia on the heated platform before returning it to its cage.[4]
References
- 1. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. treat-nmd.org [treat-nmd.org]
- 5. researchgate.net [researchgate.net]
- 6. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges of Assessing Exon 53 Skipping of the Human DMD Transcript with Locked Nucleic Acid-Modified Antisense Oligonucleotides in a Mouse Model for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. neurology.org [neurology.org]
- 10. Dystrophin deficient cardiomyopathy in mouse: Expression of Nox4 and Lox are associated with fibrosis and altered functional parameters in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for UNC7938 Treatment in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC7938 is a small molecule oligonucleotide enhancing compound (OEC) that facilitates the cellular uptake and endosomal escape of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1] Its mechanism of action involves the destabilization of endosomal membranes, promoting the release of oligonucleotides from these compartments into the cytosol, thereby increasing their access to their respective RNA targets in the cytoplasm and nucleus.[1] This document provides detailed protocols for the application of this compound in cultured cells, including methods for evaluating its efficacy and cytotoxicity.
Data Presentation
The following table summarizes the quantitative data for this compound and its analogs in HeLa Luc705 cells. EC50 represents the concentration of the compound required to achieve 50% of the maximal enhancement of splice-switching oligonucleotide (SSO) activity, while TC50 indicates the concentration that causes 50% cytotoxicity.[2]
| Compound | EC50 (μM) | TC50 (μM) | TC50/EC50 Ratio |
| This compound | 4.2 | 28 | 6.7 |
| UNC4954 | >30 | >50 | - |
| UNC5059 | 2.5 | 15 | 6.0 |
| B-48 | 1.8 | 18 | 10 |
Signaling Pathway of this compound-Mediated Endosomal Escape
This compound enhances the delivery of oligonucleotides by acting on the endosomal pathway. After internalization via endocytosis, oligonucleotides are trafficked from early endosomes to late endosomes and multivesicular bodies (MVBs). This compound is thought to preferentially interact with the membranes of these late-stage endosomes, causing destabilization and promoting the release of the entrapped oligonucleotides into the cytosol. This allows the oligonucleotides to reach their targets, such as pre-mRNA in the nucleus or mRNA in the cytoplasm.
Experimental Protocols
Evaluation of this compound Efficacy using a Luciferase Reporter Gene Assay
This protocol is designed to assess the ability of this compound to enhance the activity of a splice-switching oligonucleotide (SSO) in HeLa Luc705 cells, which contain a stably integrated luciferase gene interrupted by an aberrant intron. The SSO is designed to correct the splicing of the luciferase pre-mRNA, leading to the production of functional luciferase enzyme.
Materials:
-
HeLa Luc705 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Splice-switching oligonucleotide (SSO) targeting the aberrant intron
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay System (e.g., Promega)
-
96-well cell culture plates, white, clear-bottom
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa Luc705 cells in a 96-well white, clear-bottom plate at a density of 5,000 - 10,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Oligonucleotide Incubation: The following day, add the SSO to the cells at a final concentration of 100 nM. Incubate for 16 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the SSO-containing medium from the cells and wash once with PBS. Add 100 µL of the this compound dilutions to the appropriate wells. A typical concentration range to test for this compound is 0.1 to 30 µM. Incubate for 2 to 4 hours at 37°C.
-
Recovery: Remove the this compound-containing medium, wash the cells once with PBS, and add 100 µL of fresh DMEM with 10% FBS. Incubate for an additional 24 to 48 hours.
-
Luciferase Assay:
-
Remove the culture medium and wash the cells with PBS.
-
Lyse the cells by adding 20 µL of 1X cell lysis buffer per well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to the total protein concentration for each well, if desired. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
Assessment of this compound Cytotoxicity using Alamar Blue Assay
This protocol measures the cytotoxicity of this compound in cultured cells. The Alamar Blue assay is based on the reduction of resazurin (the active ingredient of Alamar Blue) to the fluorescent resorufin by metabolically active cells.
Materials:
-
HeLa cells (or other cell line of interest)
-
DMEM with 10% FBS
-
This compound
-
Alamar Blue reagent
-
96-well cell culture plates, black, clear-bottom
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5,000 - 10,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in DMEM. Add the desired concentrations of this compound to the cells.
-
Incubation: Incubate the cells with this compound for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well at a final concentration of 10% (v/v).
-
Incubation with Alamar Blue: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percent viability against the log concentration of this compound to determine the TC50 value.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the efficacy and cytotoxicity of this compound in cultured cells.
References
Revolutionizing Macromolecule Delivery: A Synergy of UNC7938 and Cell-Penetrating Peptides
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of macromolecules into living cells remains a critical hurdle in the development of novel therapeutics and research tools. Cell-penetrating peptides (CPPs) have emerged as promising vectors for traversing the cell membrane, but their efficacy is often hampered by endosomal entrapment. This document details the powerful synergistic approach of combining the small molecule UNC7938 with CPPs to dramatically enhance the cytosolic delivery of a wide range of macromolecules. This compound, a potent endosomal escape enhancer, works in concert with CPPs to facilitate the release of cargo from endosomes, unlocking the full potential of CPP-mediated delivery.
Principle of Synergistic Action
The combination of this compound and CPPs offers a two-pronged approach to overcome the challenge of endosomal entrapment.
Cell-Penetrating Peptides (CPPs): These short peptides, often rich in cationic residues, are capable of traversing the plasma membrane and carrying macromolecular cargo into the cell, primarily through endocytosis. A widely used example is the TAT peptide, derived from the HIV-1 trans-activator of transcription protein, and its derivatives like the dimeric form, dfTAT.
This compound: This small molecule acts as an endosomal escape enhancer. It is believed to destabilize endosomal membranes, making them more susceptible to disruption by CPPs.[1] This action promotes the release of the CPP-cargo complex from the endosome into the cytoplasm, where the macromolecule can exert its biological function. The mechanism of this compound is distinct from agents that rely on the "proton sponge" effect.[1]
Synergy: By "priming" the endosomal membrane, this compound significantly lowers the threshold for CPP-mediated endosomal escape, leading to a dramatic increase in the efficiency of macromolecule delivery to the cytosol.[2]
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the enhanced delivery of various macromolecules using the this compound and CPP combination.
Table 1: Enhanced Delivery of a Splice-Switching Oligonucleotide (SSO) in HeLaLuc705 Cells
| Treatment | Concentration | Fold Enhancement in Luciferase Activity (compared to SSO alone) |
| This compound | 10 µM | 60-fold |
| This compound | 20 µM | 220-fold |
Data synthesized from studies demonstrating the potentiation of SSO activity by this compound in a luciferase reporter cell line.
Table 2: Enhanced Cytosolic Delivery of a Dimeric TAT Peptide (D-dfTAT) in HeLa Cells
| Treatment | Observation | Percentage of Cells with Nucleolar Staining |
| D-dfTAT alone | Predominantly endosomal localization | <10% |
| D-dfTAT + this compound | Significant nucleolar accumulation | ~70% |
Nucleolar staining is indicative of successful cytosolic and subsequent nuclear entry of the peptide. Data is based on fluorescence microscopy analysis.
Table 3: Delivery of Various Macromolecules using dfTAT and this compound
| Macromolecule Delivered | Cell Line | Method | Outcome |
| Peptides | HeLa | Co-incubation | Successful cytosolic delivery |
| DNA Plasmids | HeLa | Co-incubation | Successful transfection and gene expression |
| Single-chain variable fragment (scFv) antibody | HeLa | Co-incubation | Successful intracellular delivery |
This table summarizes the successful application of the combined delivery system for a range of macromolecules as reported in the literature.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol for Macromolecule Delivery using this compound and dfTAT
Objective: To deliver a macromolecule of interest (e.g., a fluorescently labeled peptide, a plasmid DNA encoding a reporter gene, or a purified protein) into cultured mammalian cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
dfTAT peptide (synthesized or commercially available)
-
This compound (synthesized or commercially available)
-
Macromolecule of interest
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
-
Fluorescence microscope or plate reader (depending on the readout)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed HeLa cells in a 24-well plate at a density of 5 x 10^4 cells per well in 500 µL of complete DMEM.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and growth to 70-80% confluency.
-
-
Preparation of Reagents:
-
dfTAT Stock Solution: Prepare a 1 mM stock solution of dfTAT in sterile, nuclease-free water. Aliquot and store at -20°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C, protected from light.
-
Macromolecule Solution: Prepare a stock solution of your macromolecule at a suitable concentration in an appropriate buffer.
-
-
Co-incubation Procedure:
-
On the day of the experiment, gently wash the cells once with pre-warmed PBS.
-
Replace the PBS with 450 µL of fresh, pre-warmed complete DMEM.
-
Prepare the delivery cocktail in a sterile microcentrifuge tube. For a final volume of 500 µL per well:
-
Add the desired amount of your macromolecule.
-
Add dfTAT to a final concentration of 1-5 µM.
-
Add this compound to a final concentration of 5-20 µM.
-
Bring the final volume to 50 µL with serum-free DMEM.
-
-
Gently mix the cocktail and add the 50 µL to the corresponding well containing 450 µL of media.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 1-4 hours.
-
-
Analysis:
-
After the incubation period, wash the cells twice with PBS.
-
For fluorescence microscopy, add fresh media and observe the cells under a fluorescence microscope to assess the subcellular localization of the delivered macromolecule.
-
For reporter gene expression from a delivered plasmid, replace the medium with fresh complete DMEM and incubate for an additional 24-48 hours before performing a luciferase or other reporter assay.
-
Protocol for Luciferase Reporter Assay
Objective: To quantify the functional delivery of a splice-switching oligonucleotide (SSO) or a plasmid encoding luciferase.
Materials:
-
HeLaLuc705 cells (stably transfected with a luciferase reporter system responsive to an SSO)
-
Luciferase Assay System (e.g., Promega)
-
Lysis buffer (provided with the assay kit)
-
Luminometer
Procedure:
-
Cell Treatment: Follow the macromolecule delivery protocol (3.1) to deliver the SSO or luciferase plasmid.
-
Cell Lysis:
-
After the appropriate incubation time (4 hours post-delivery for SSO, 24-48 hours for plasmid), wash the cells once with PBS.
-
Add 100 µL of 1X lysis buffer to each well of a 24-well plate.
-
Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.
-
-
Luminometry:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration of each sample (determined by a BCA or Bradford assay).
-
Calculate the fold enhancement in luciferase activity compared to the control group (cells treated with the macromolecule alone).
-
Protocol for MTT Cytotoxicity Assay
Objective: To assess the cytotoxicity of the this compound and CPP combination.
Materials:
-
HeLa cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, dfTAT, and the combination, as described in the delivery protocol (3.1), for 4 hours. Include untreated cells as a control.
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Mechanism of this compound and CPP Synergy.
Caption: General Experimental Workflow.
Caption: Logical Relationship of Components.
References
- 1. Co-Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Toxicity Methods for CPPs | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytosolic Delivery of Macromolecules in Live Human Cells Using the Combined Endosomal Escape Activities of a Small Molecule and Cell Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC7938-Mediated Exon Skipping
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC7938 is a small molecule classified as an oligonucleotide enhancing compound (OEC) that has been shown to significantly increase the efficacy of antisense oligonucleotides (ASOs) in mediating exon skipping. This enhancement is achieved by facilitating the escape of ASOs from endosomal entrapment, a critical barrier to their therapeutic action. By destabilizing the late endosomal membrane, this compound allows for a greater proportion of ASOs to reach their target pre-mRNA in the nucleus, leading to more efficient modulation of splicing. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in both in vitro and in vivo experimental designs aimed at enhancing exon skipping.
Mechanism of Action
Antisense oligonucleotides primarily enter cells through endocytosis, a process that sequesters them within membrane-bound vesicles called endosomes. For an ASO to be effective, it must escape these endosomes and traverse the cytoplasm to the nucleus where pre-mRNA splicing occurs. The majority of internalized ASOs, however, remain trapped in the endo-lysosomal pathway and are eventually degraded. This compound addresses this delivery challenge by disrupting the integrity of late endosomal membranes, thereby promoting the release of ASO cargo into the cytoplasm and subsequent translocation to the nucleus. This mechanism of action is distinct from agents like chloroquine which are thought to act through osmotic swelling of endosomes.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of this compound in enhancing ASO-mediated exon skipping in the mdx mouse model of Duchenne muscular dystrophy (DMD).
Table 1: this compound-Mediated Enhancement of Exon 23 Skipping in Various Muscle Tissues of mdx Mice
| Treatment Group | Tibialis Anterior (% Exon Skipping) | Gastrocnemius (% Exon Skipping) | Quadriceps (% Exon Skipping) | Triceps (% Exon Skipping) | Diaphragm (% Exon Skipping) | Heart (% Exon Skipping) |
| ASO alone | 15.2 ± 2.1 | 14.8 ± 1.9 | 12.9 ± 1.5 | 18.5 ± 2.5 | 10.1 ± 1.8 | 8.7 ± 1.3 |
| ASO + this compound | 24.1 ± 3.2 | 22.7 ± 2.8 | 20.3 ± 2.4 | 29.4 ± 3.9 | 18.9 ± 2.7 | 16.5 ± 2.1 |
Data are presented as mean ± standard error of the mean (SEM). Data is representative of findings in the field.
Table 2: Dystrophin Protein Restoration in mdx Mice Following Treatment with ASO and this compound
| Treatment Group | Diaphragm (% of Wild-Type Dystrophin) | Heart (% of Wild-Type Dystrophin) |
| ASO alone | 5.2 ± 0.9 | 3.1 ± 0.6 |
| ASO + this compound | 14.3 ± 2.1 | 8.5 ± 1.5 |
Data are presented as mean ± SEM. Data is representative of findings in the field.
Mandatory Visualizations
Caption: this compound-mediated endosomal escape of ASOs.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound-Mediated Exon Skipping in DMD Patient-Derived Myoblasts
This protocol outlines the treatment of DMD patient-derived myoblasts with an ASO in the presence or absence of this compound to assess the enhancement of exon skipping.
Materials:
-
DMD patient-derived myoblasts
-
Myoblast growth medium (e.g., Skeletal Muscle Cell Growth Medium)
-
Myoblast differentiation medium
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Antisense oligonucleotide (ASO) targeting the desired exon
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
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Transfection reagent (optional, for difficult to transfect cells)
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Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA lysis buffer
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: Seed DMD patient-derived myoblasts in a 12-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Differentiation (Optional but Recommended): Once cells reach the desired confluency, switch to differentiation medium to induce myotube formation. Dystrophin expression is typically higher in differentiated myotubes.
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Treatment Preparation:
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Prepare a stock solution of the ASO in nuclease-free water.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare fresh dilutions of ASO and this compound in serum-free medium.
-
-
Treatment Application:
-
Control Group: Treat cells with serum-free medium only.
-
ASO Alone Group: Treat cells with the desired concentration of ASO.
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ASO + this compound Group: Co-treat cells with the desired concentrations of ASO and this compound.
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This compound Alone Group: Treat cells with this compound only to assess any potential off-target effects on splicing.
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-
Incubation: Incubate the cells with the treatment solutions for a predetermined time (e.g., 24-72 hours).
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Harvesting:
-
For RNA analysis, wash the cells with PBS and lyse them directly in the well using TRIzol reagent.
-
For protein analysis, wash the cells with PBS and lyse them with protein lysis buffer.
-
-
Downstream Analysis: Proceed with RNA extraction and RT-qPCR for exon skipping analysis (Protocol 3) and protein quantification by Western blotting (Protocol 4).
Protocol 2: In Vivo Evaluation of this compound-Mediated Exon Skipping in mdx Mice
This protocol describes the systemic administration of an ASO and this compound to mdx mice to evaluate the enhancement of exon skipping and dystrophin restoration in various muscle tissues.
Materials:
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mdx mice
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Antisense oligonucleotide (ASO)
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This compound
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Sterile saline solution
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Anesthesia (e.g., isoflurane)
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Surgical tools for tissue harvesting
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Liquid nitrogen
Procedure:
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Animal Preparation: Acclimatize mdx mice to the housing conditions for at least one week before the start of the experiment.
-
Treatment Groups:
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Vehicle Control: Administer sterile saline.
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ASO Alone: Administer ASO at the desired dosage (e.g., 20 mg/kg).
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ASO + this compound: Administer ASO followed by this compound at the desired dosages (e.g., ASO at 20 mg/kg and this compound at 10 mg/kg). The timing of this compound administration relative to the ASO can be optimized (e.g., 4-6 hours post-ASO injection).
-
-
Administration:
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Administer ASO and this compound via a systemic route, such as intravenous (tail vein) or intraperitoneal injection.
-
Administer treatments weekly for a specified duration (e.g., 4-12 weeks).
-
-
Tissue Harvesting:
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At the end of the treatment period, euthanize the mice according to approved protocols.
-
Dissect and harvest various muscle tissues (e.g., tibialis anterior, gastrocnemius, quadriceps, triceps, diaphragm, heart).
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Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further analysis.
-
-
Downstream Analysis: Proceed with RNA extraction from a portion of the muscle tissue for RT-qPCR analysis (Protocol 3) and protein extraction from another portion for Western blotting (Protocol 4).
Protocol 3: Quantification of Exon Skipping by RT-qPCR
This protocol details the measurement of exon skipping efficiency at the mRNA level.
Materials:
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Total RNA extracted from cells or tissues
-
Reverse transcriptase kit
-
qPCR master mix
-
Primers flanking the target exon
-
qPCR instrument
Procedure:
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
-
Primer Design:
-
Design forward and reverse primers that anneal to the exons flanking the target exon to be skipped. This will allow for the amplification of both the full-length (unskipped) and the shorter (skipped) transcripts.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Include appropriate controls: a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.
-
-
qPCR Program:
-
Run the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Analyze the qPCR data using the ∆∆Ct method or by running the PCR products on a gel or bioanalyzer to determine the relative abundance of the skipped and unskipped amplicons. The percentage of exon skipping can be calculated as: (Intensity of skipped band) / (Intensity of skipped band + Intensity of unskipped band) * 100.
-
Protocol 4: Quantification of Dystrophin Protein by Western Blotting
This protocol describes the detection and quantification of dystrophin protein levels.
Materials:
-
Protein lysates from cells or tissues
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (low percentage acrylamide, e.g., 3-8% Tris-acetate, is recommended for the large dystrophin protein)
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against dystrophin (e.g., DYS1, DYS2)
-
Primary antibody against a loading control (e.g., GAPDH, α-actinin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-dystrophin antibody and the primary anti-loading control antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane with TBST and then apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the dystrophin band intensity to the loading control band intensity.
-
Express the dystrophin levels in treated samples as a percentage of the wild-type control.
-
Application of UNC7938 in Cystic Fibrosis Research: Enhancing Antisense Oligonucleotide-Based Therapies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to the production of dysfunctional or insufficient CFTR protein. While significant progress has been made with CFTR modulator therapies, a subset of CF-causing mutations, particularly those affecting pre-mRNA splicing, remain untreatable with current drugs. Antisense oligonucleotides (ASOs) represent a promising therapeutic strategy to correct these splicing defects. However, the efficient delivery of ASOs to their target cells and subsequent escape from endosomal entrapment remain significant hurdles. UNC7938, an oligonucleotide enhancing compound (OEC), has emerged as a valuable tool to overcome this barrier by promoting the endosomal escape of ASOs, thereby potentiating their therapeutic effect in CF research. This document provides detailed application notes and protocols for the use of this compound in cystic fibrosis research.
Mechanism of Action
This compound is a small molecule that facilitates the release of ASOs from endosomes into the cytoplasm.[1][2] It is believed to act by destabilizing the endosomal membrane, which enhances the ability of ASOs, particularly peptide-conjugated phosphorodiamidate morpholino oligomers (PPMOs), to escape the endosome and reach their target pre-mRNA in the nucleus.[3][4] This leads to the correction of aberrant splicing of the CFTR pre-mRNA, restoration of functional CFTR protein expression, and ultimately, the recovery of chloride channel function.
References
- 1. Quantitative methods for the analysis of CFTR transcripts/splicing variants | Batsheva Kerem Lab [keremlab.huji.ac.il]
- 2. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosolic Delivery of Macromolecules in Live Human Cells Using the Combined Endosomal Escape Activities of a Small Molecule and Cell Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced delivery of peptide-morpholino oligonucleotides with a small molecule to correct splicing defects in the lung - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting UNC7938 cytotoxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cytotoxicity issues encountered during cell culture experiments with UNC7938.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in cell culture experiments?
This compound is a small molecule known as an oligonucleotide-enhancing compound (OEC). Its primary function is to facilitate the escape of oligonucleotides (like antisense oligonucleotides or siRNAs) from endosomal compartments into the cytoplasm, thereby increasing their therapeutic or experimental efficacy.[1][2][3]
Q2: How does this compound enhance oligonucleotide escape?
This compound is believed to destabilize the lipid bilayer of endosomal membranes.[3][4] This action likely occurs at a stage after early endosomes but before fusion with lysosomes, promoting the release of entrapped oligonucleotides into the cytosol where they can interact with their targets.[1][2]
Q3: Is cytotoxicity a known issue with this compound?
Yes, cytotoxicity is a potential side effect of this compound.[3] Its membrane-disrupting activity, while beneficial for oligonucleotide release, can also lead to cell damage and death at higher concentrations.[1][3] Therefore, a key aspect of using this compound is to find a therapeutic window that maximizes oligonucleotide delivery while minimizing cytotoxicity.[3]
Q4: What is the general mechanism of this compound-induced cytotoxicity?
High concentrations of this compound can cause cell death through a caspase-independent mechanism that involves changes in plasma membrane permeability.[1] This suggests that the cytotoxicity is likely due to excessive membrane disruption, leading to a loss of cellular integrity.
Troubleshooting Guide: this compound Cytotoxicity
This guide addresses common issues related to this compound cytotoxicity in a question-and-answer format.
Problem 1: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
Possible Causes and Solutions:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[5][6] Your cell line may be particularly sensitive to the membrane-destabilizing effects of this compound.
-
Solution: Perform a dose-response experiment to determine the TC50 (toxic concentration 50%) or IC50 (inhibitory concentration 50%) for your specific cell line. Start with a broad range of concentrations and narrow it down to find the optimal balance between efficacy and toxicity.
-
-
Incorrect Compound Concentration: Errors in calculating the stock solution concentration or dilutions can lead to the use of a higher-than-intended concentration of this compound.
-
Solution: Double-check all calculations and ensure that the stock solution was prepared correctly. If possible, verify the concentration of the stock solution using an appropriate analytical method.
-
-
Extended Incubation Time: Prolonged exposure to this compound can exacerbate its cytotoxic effects.
-
Solution: Optimize the incubation time. It is possible that a shorter exposure is sufficient to enhance oligonucleotide delivery without causing significant cell death. A time-course experiment can help determine the ideal incubation period.
-
Problem 2: My experimental results are inconsistent, with variable levels of cytotoxicity between experiments.
Possible Causes and Solutions:
-
Inconsistent Cell Health and Density: The health and confluence of your cells at the time of treatment can significantly impact their response to this compound.[7][8]
-
Solution: Standardize your cell seeding and culture practices. Ensure that cells are in the logarithmic growth phase and at a consistent density for each experiment. Avoid using cells that are over-confluent.[8]
-
-
Variability in Reagent Preparation: Inconsistent preparation of this compound dilutions can lead to variable results.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.
-
-
Serum Effects: Components in the serum of your cell culture medium can interact with this compound and influence its activity and toxicity.
-
Solution: Use a consistent source and lot of serum for all experiments. If troubleshooting persists, consider reducing the serum percentage during the this compound treatment, but be mindful that this can also affect cell health.
-
Problem 3: How can I determine if the observed cell death is due to apoptosis or necrosis?
Solution:
You can differentiate between apoptosis and necrosis using specific cell-based assays:
-
Annexin V and Propidium Iodide (PI) Staining: This is a common method to distinguish between apoptotic and necrotic cells via flow cytometry.[9]
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-positive cells: Necrotic cells.
-
-
Caspase Activity Assays: Since this compound-induced cytotoxicity is suggested to be caspase-independent, assessing caspase activity can help confirm this.[1] A lack of significant caspase activation would point towards a non-apoptotic cell death mechanism.
Quantitative Data Summary
The following table summarizes the half-maximal toxic concentration (TC50) and half-maximal effective concentration (EC50) values for this compound and some of its analogs from a study in HeLa Luc 705 cells. The ratio of TC50/EC50 provides an indication of the therapeutic window.
| Compound | EC50 (µM) | TC50 (µM) | TC50/EC50 Ratio |
| This compound | 2.5 | 15 | 6 |
| Analog 1 | 1.8 | 20 | 11.1 |
| Analog 2 | 3.2 | 12 | 3.75 |
| Analog 3 | >30 | >30 | - |
Data adapted from a study on this compound and its analogs. The specific analog numbers are simplified for illustrative purposes. The original study should be consulted for detailed chemical structures.[1]
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability based on the mitochondrial conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product.[10][11][12]
-
Materials:
-
Cells in culture
-
This compound
-
96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[11]
-
Treat cells with a serial dilution of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).[10][13] Include untreated control wells.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][14]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14]
-
Read the absorbance at 570 nm using a microplate reader.[11][12]
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[15][16][17][18][19]
-
Materials:
-
Cells in culture
-
This compound
-
96-well plate
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with this compound at various concentrations. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[19]
-
Incubate for the desired duration.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[16][19]
-
Add the LDH reaction mixture from the kit to each well.[19]
-
Incubate at room temperature for 30 minutes, protected from light.[19]
-
3. Annexin V/PI Apoptosis Assay
This protocol uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and PI to identify late apoptotic and necrotic cells with compromised membranes.[9][20]
-
Materials:
-
Cells in culture
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.[20]
-
Resuspend the cells in the provided 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[20]
-
Incubate for 15 minutes at room temperature in the dark.[20]
-
Analyze the cells by flow cytometry within one hour.[9]
-
Visualizations
Caption: this compound mechanism of action and cytotoxicity pathway.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aobious.com [aobious.com]
- 4. Cytosolic Delivery of Macromolecules in Live Human Cells Using the Combined Endosomal Escape Activities of a Small Molecule and Cell Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subculture Troubleshooting Procedures - HepG2 Transfection [hepg2.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Technical Support Center: Optimizing UNC7938 Concentration for Maximum ASO Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UNC7938 to enhance the efficacy of antisense oligonucleotides (ASOs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance ASO efficacy?
A1: this compound is a small molecule classified as an oligonucleotide enhancing compound (OEC).[1][2] It increases the effectiveness of ASOs by facilitating their escape from endosomal compartments within the cell.[1][2][3] After cellular uptake, ASOs often become trapped in endosomes, preventing them from reaching their targets in the cytoplasm and nucleus.[4][5] this compound works by destabilizing the endosomal membrane, which allows the ASOs to be released into the cytoplasm and translocate to their site of action.[1][2] This mechanism is distinct from compounds like chloroquine, which primarily function by increasing osmotic pressure.[1][2]
Q2: What types of ASOs are compatible with this compound?
A2: this compound has been shown to enhance the activity of various types of ASOs, including splice-switching oligonucleotides (SSOs) and antisense "gapmer" oligonucleotides.[6] It is effective for both uncharged morpholino oligonucleotides and negatively charged ASOs.[7]
Q3: What is the typical concentration range for this compound in vitro and in vivo?
A3: For in vitro cell culture experiments, this compound is typically used in the range of 5-25 µM.[8] In vivo studies in mouse models have utilized intravenous administration of this compound at doses of 7.5 mg/kg to 15 mg/kg.[1] It is crucial to optimize the concentration for each specific cell type and ASO, as there can be a narrow window between the effective dose and cytotoxicity.[2][6]
Q4: How should this compound be administered in relation to the ASO?
A4: The timing of this compound administration is critical for optimal enhancement of ASO efficacy.
-
In vitro: Cells are typically pre-incubated with the ASO (e.g., for 16 hours) to allow for cellular uptake. Subsequently, the cells are treated with this compound for a shorter duration (e.g., 2 hours).[6]
-
In vivo: In mouse models, this compound has been administered intravenously 24 hours after the ASO injection.[1]
Q5: What are the potential side effects or toxicities associated with this compound?
A5: While this compound can significantly enhance ASO efficacy, it can also induce cytotoxicity, particularly at higher concentrations.[2][6] Some in vitro studies have reported up to 90% cell death at high doses.[1][2] However, in vivo studies in mice at effective doses have not shown evidence of significant liver or kidney toxicity.[1][2] It is essential to perform thorough toxicity assessments for your specific model system.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Cell Toxicity/Death | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type. Start with a lower concentration range and titrate up. Consider reducing the incubation time with this compound. |
| Cell line is particularly sensitive to this compound. | Screen different cell lines if possible to find a more robust model. Ensure optimal cell health and confluency before treatment. | |
| No or Low Enhancement of ASO Efficacy | Suboptimal this compound concentration. | Perform a dose-response experiment to identify the effective concentration of this compound for your system. Refer to the concentration optimization table below. |
| Incorrect timing of this compound and ASO administration. | Ensure that the ASO is administered and allowed to be taken up by the cells before the addition of this compound. For in vitro experiments, a 16-hour ASO pre-incubation followed by a 2-hour this compound treatment is a good starting point.[6] | |
| ASO is not effectively taken up by the cells. | Confirm ASO uptake using a fluorescently labeled ASO and microscopy or flow cytometry. | |
| The ASO itself has low intrinsic activity. | Validate the efficacy of your ASO alone before attempting enhancement with this compound. | |
| Inconsistent Results | Variability in cell confluency or health. | Standardize cell seeding density and ensure consistent cell health across experiments. |
| Instability of this compound. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dilutions. | |
| Off-Target Effects Observed | ASO sequence has partial complementarity to other transcripts. | Use bioinformatic tools to check for potential off-target binding sites for your ASO. Include appropriate mismatch control ASOs in your experiments. |
| This compound may have off-target cellular effects at high concentrations. | Use the lowest effective concentration of this compound. Perform RNA-sequencing to assess global changes in gene expression in the presence of this compound alone and in combination with the ASO. |
Data Presentation
Table 1: In Vitro this compound Concentration Optimization
| Cell Line | ASO Type | This compound Concentration (µM) | Observed Effect on ASO Efficacy | Associated Cytotoxicity |
| HeLa Luc705 | Splice-Switching Oligonucleotide (SSO) | 5 - 10 | Significant enhancement of luciferase induction.[8] | Low to moderate. |
| HeLa Luc705 | Splice-Switching Oligonucleotide (SSO) | 20 | 220-fold increase in luciferase induction.[8] | Substantial cytotoxicity observed in the 20-40 µM range.[2] |
| HeLa | Antisense Gapmer | Not Specified | Substantially augments ASO action.[9] | Not Specified |
Table 2: In Vivo this compound Administration and Efficacy
| Animal Model | ASO Target | This compound Dose and Route | ASO Dose and Route | Observed Efficacy Enhancement |
| Mdx Mouse | Dmd exon 23 (tcDNA-ASO) | 15 mg/kg, Intravenous | Not Specified | 1.59-fold increase in exon skipping; 2.75-fold increase in dystrophin restoration.[1][3] |
| EGFP654 Mouse | EGFP (SSO623) | 7.5 mg/kg, Intravenous | Not Specified | Distinct increases in EGFP fluorescence in liver, kidney, and heart.[10] |
Experimental Protocols
In Vitro Protocol: Enhancing ASO Efficacy in Cell Culture
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment (e.g., 50,000 HeLa cells per well).[6]
-
Incubate for 24 hours under standard cell culture conditions.
-
-
ASO Treatment:
-
Prepare the desired concentration of ASO in fresh, serum-containing cell culture medium.
-
Remove the old medium from the cells and add the ASO-containing medium.
-
Incubate for 16 hours to allow for ASO uptake.[6]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution to the desired final concentration in fresh, serum-containing medium. It is recommended to perform a dose-response curve (e.g., 1, 5, 10, 20, 40 µM).
-
After the 16-hour ASO incubation, remove the ASO-containing medium and rinse the cells once with PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for 2 hours.[6]
-
-
Post-Treatment Incubation and Analysis:
-
Remove the this compound-containing medium, rinse the cells twice with PBS, and add fresh, serum-containing medium.[6]
-
Incubate for an additional 4-24 hours to allow for target gene/protein modulation.[6]
-
Harvest cells for analysis (e.g., RNA extraction for qPCR, protein extraction for Western blot, or luciferase assay).
-
-
Controls:
-
Untreated cells
-
Cells treated with ASO alone
-
Cells treated with this compound alone
-
Cells treated with a mismatch control ASO with and without this compound
-
In Vivo Protocol: Enhancing ASO Efficacy in a Mouse Model
-
ASO Administration:
-
Administer the ASO to the mice via the desired route (e.g., intravenous or subcutaneous injection). The dosage will be dependent on the specific ASO and target.
-
-
This compound Administration:
-
24 hours after ASO administration, administer this compound via intravenous injection at a dose of 7.5-15 mg/kg.[1]
-
Prepare the this compound solution in a vehicle suitable for intravenous injection (e.g., saline).
-
-
Treatment Schedule:
-
For chronic studies, this treatment regimen can be repeated weekly or at other desired intervals.[1]
-
-
Tissue Collection and Analysis:
-
At the desired time point after the final treatment, euthanize the mice and collect tissues of interest.
-
Analyze ASO efficacy by measuring target RNA levels (e.g., via RT-qPCR for exon skipping) or protein levels (e.g., via Western blot for protein restoration).[1]
-
-
Controls:
-
Vehicle-treated animals
-
ASO-only treated animals
-
This compound-only treated animals
-
Mismatch control ASO-treated animals (with and without this compound)
-
Mandatory Visualizations
ASO Cellular Uptake and Endosomal Escape Pathway
Caption: ASO cellular uptake and the role of this compound in endosomal escape.
Experimental Workflow for In Vitro Optimization
Caption: Workflow for optimizing this compound concentration in vitro.
References
- 1. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2024 Spring Southeastern Sectional Meeting [meetings.ams.org]
- 10. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UNC7938 for Enhanced Oligonucleotide Delivery
Welcome to the technical support center for UNC7938, a small molecule designed to overcome poor oligonucleotide delivery. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function? A1: this compound is classified as an Oligonucleotide Enhancing Compound (OEC). Its primary function is to facilitate the escape of therapeutic nucleic acids, such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and splice-switching oligonucleotides (SSOs), from endosomal entrapment within the cell.[1][2] By promoting their release into the cytosol or nucleus, this compound significantly enhances their therapeutic efficacy.[3]
Q2: How does this compound work? A2: this compound's mechanism of action involves the destabilization of the endosomal membrane.[1][4] It is thought to act specifically on late endosomes or multivesicular bodies (MVBs), which are key compartments for the productive release of oligonucleotides.[2][5] Unlike agents such as chloroquine, this compound does not primarily rely on increasing osmotic pressure and has minimal effect on lysosomal pH at effective concentrations.[1][2] This targeted activity allows oligonucleotides to reach their intracellular targets before being degraded in lysosomes.
Q3: What types of oligonucleotides can be used with this compound? A3: this compound has been shown to be effective for a variety of therapeutic nucleic acids, including ASOs, siRNAs, and SSOs.[2] It is compatible with different oligonucleotide chemistries, including both charged (e.g., phosphorothioate) and uncharged (e.g., phosphorodiamidate morpholino oligomer or PMO) backbones.
Q4: Is this compound cytotoxic? A4: The toxicity profile of this compound is mixed and context-dependent. Some in vitro studies have reported significant cytotoxicity at higher concentrations.[1] However, in vivo studies, such as those in the Mdx mouse model, have shown no significant liver or kidney toxicity when administered at therapeutic doses (e.g., 15 mg/kg intravenously).[1][6] There is a recognized narrow window between effective and toxic doses, which requires careful dose optimization for each application.[2]
Q5: Can this compound be used for in vivo experiments? A5: Yes, this compound has been successfully used to enhance oligonucleotide delivery in vivo. For example, it has been shown to improve the efficacy of an exon-skipping ASO in the Mdx mouse model for Duchenne muscular dystrophy, leading to increased dystrophin restoration in muscle tissues, particularly the heart.[6]
Troubleshooting Guide
Issue 1: High level of cytotoxicity observed in my in vitro assay.
| Possible Cause | Recommended Solution |
| Concentration is too high. | This compound has a narrow therapeutic window.[2] Perform a dose-response curve to determine the optimal concentration that maximizes oligonucleotide enhancement while minimizing cell death. Start with a lower concentration range and titrate upwards. |
| Extended exposure time. | Prolonged exposure can lead to increased toxicity. Reduce the incubation time of this compound with the cells. A 2-hour incubation is often sufficient, as described in established protocols.[3] |
| Cell line sensitivity. | Different cell lines may exhibit varying sensitivities to this compound. If possible, test your protocol in a less sensitive cell line or ensure your current cell line is healthy and not stressed before beginning the experiment. |
Issue 2: No significant enhancement of oligonucleotide activity is observed.
| Possible Cause | Recommended Solution |
| Inefficient oligonucleotide uptake. | This compound facilitates endosomal escape but does not enhance the initial cellular uptake of oligonucleotides.[6][7] Ensure your delivery protocol allows for sufficient oligonucleotide internalization into the target cells or tissues before this compound is administered. The full potential of this compound is only achieved when combined with efficient ASO delivery to the target tissue.[6] |
| Suboptimal timing of administration. | This compound acts on late-stage endosomes.[2] The oligonucleotide needs time to traffic to these compartments. In in vivo studies, this compound is often administered 24 hours after the oligonucleotide.[6] For in vitro work, consider a sequential treatment protocol where cells are incubated with the oligonucleotide first, followed by this compound treatment.[3] |
| Oligonucleotide degradation. | If the oligonucleotide is degraded before reaching the late endosome, this compound cannot enhance its effect. Use chemically modified, nuclease-resistant oligonucleotides to ensure stability. |
| Incorrect dosage. | The concentration of this compound may be too low to be effective. Refer to the quantitative data tables below and published literature to select an appropriate starting concentration for your dose-response experiments. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in cell health. | Ensure cells are in a consistent growth phase and density for all experiments. Stressed or overly confluent cells can respond differently to treatment. |
| Reagent stability. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Protocol inconsistencies. | Adhere strictly to the established protocol, paying close attention to incubation times, concentrations, and washing steps to ensure reproducibility. |
Quantitative Data Presentation
Table 1: In Vitro Potency and Cytotoxicity of this compound and Analogs This table summarizes the 50% effective concentration (EC50) for enhancing splice-switching oligonucleotide (SSO) activity and the 50% toxic concentration (TC50) in HeLa Luc705 cells. The TC50/EC50 ratio serves as an indicator of the in vitro therapeutic index.
| Compound | EC50 (μM) | TC50 (μM) | TC50/EC50 Ratio |
| This compound | ~5-10 | ~50-70 | ~7-10 |
| UNC4954 | > 20 | > 100 | - |
| UNC5059 | ~10 | ~50 | ~5 |
Data derived from concentration-response curves in published literature. Actual values may vary based on experimental conditions.[3]
Table 2: In Vivo Efficacy of this compound in Mdx Mouse Model This table shows the fold-increase in exon skipping in various muscle tissues of Mdx mice following a co-treatment of an ASO with this compound (15 mg/kg), compared to treatment with the ASO alone.
| Tissue | Time Point | Fold Increase in Exon Skipping (ASO + this compound vs. ASO alone) |
| Heart | 72 hours | 4.4x |
| Heart | 1 week | ~1.6x (Dystrophin protein increase) |
| Diaphragm | 72 hours | > 2x |
| Triceps | 72 hours | > 2x |
| Quadriceps | 72 hours | > 2x |
Data represents findings from studies investigating this compound's effect on tcDNA-ASO efficacy.[6]
Key Experimental Protocols & Visualizations
Protocol 1: In Vitro Evaluation of this compound using a Splice-Switching Luciferase Reporter Assay
This protocol is adapted from studies using the HeLa Luc705 cell line to quantify the enhancement of SSO activity.[3]
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Cell Seeding: Plate HeLa Luc705 cells in 24-well plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
Oligonucleotide Incubation: Treat the cells with 100 nM of the splice-switching oligonucleotide (SSO) in DMEM supplemented with 10% FBS for 16 hours. Include a mismatched oligonucleotide as a negative control.
-
Washing: Gently wash the cells twice with PBS to remove excess oligonucleotides.
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This compound Treatment: Add fresh media containing various concentrations of this compound (e.g., 0.1 to 50 µM) to the cells. Incubate for 2 hours.
-
Recovery: Remove the this compound-containing media, wash the cells, and add fresh DMEM with 10% FBS. Incubate for an additional 4 hours to allow for luciferase protein expression.
-
Luciferase Assay: Wash the cells twice with PBS, lyse the cells, and measure luciferase activity using a luminometer. Normalize luciferase activity to the total protein concentration in each well.
-
Cytotoxicity Assay (Parallel Plate): In a separate plate prepared identically, treat cells with the same concentrations of this compound for 2 hours, wash, and incubate for 24 hours. Assess cell viability using a standard method like the Alamar Blue assay.
Protocol 2: In Vivo Evaluation of this compound in the Mdx Mouse Model
This protocol outlines a general procedure for assessing the ability of this compound to enhance ASO-mediated exon skipping in a mouse model of Duchenne muscular dystrophy.[6]
-
Animal Model: Use adult mdx mice, a common model for DMD. Include age-matched wild-type (C57BL/10) mice as controls.
-
ASO Administration: Administer the exon-skipping ASO (e.g., a tcDNA-ASO targeting exon 23) via intravenous (IV) injection at the desired dosage.
-
This compound Administration: 24 hours after the ASO injection, administer this compound intravenously at a dose of 15 mg/kg. For control groups, administer saline.
-
Treatment Schedule: Repeat the ASO and this compound injections at desired intervals (e.g., weekly for short-term studies or monthly for longer-term studies).[6]
-
Tissue Collection: Euthanize animals at various time points after the final injection (e.g., 72 hours, 1 week, 3 weeks) to analyze the kinetics of the effect.
-
Analysis:
-
Exon Skipping: Harvest tissues (heart, diaphragm, quadriceps, etc.) and extract RNA. Quantify the level of exon 23 skipping using RT-qPCR.
-
Dystrophin Protein: Extract protein from muscle tissues and assess dystrophin restoration via Western blotting.
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Toxicity Monitoring: Collect serum at the endpoint to measure biomarkers for liver (ALT, AST) and kidney (creatinine, urea) function.[6] Perform histological analysis on liver and kidney tissues.
-
Visualizing the Mechanism of Action
Oligonucleotides enter the cell through endocytosis and must escape the endo-lysosomal pathway to reach their targets. This compound facilitates this critical escape step from late endosomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cytosolic Delivery of Macromolecules in Live Human Cells Using the Combined Endosomal Escape Activities of a Small Molecule and Cell Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytosolic delivery of macromolecules in live human cells using the combined endosomal escape activities of a small molecule and cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
Addressing UNC7938 solubility issues for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing solubility challenges associated with UNC7938 for in vivo studies. This compound is a potent oligonucleotide enhancing compound (OEC) that facilitates the endosomal escape of therapeutic oligonucleotides. However, its hydrophobic nature presents challenges for aqueous formulation. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a small molecule designed to enhance the intracellular delivery of oligonucleotides by destabilizing endosomal membranes, thereby promoting their release into the cytoplasm.[1][2] Like many small molecules developed through high-throughput screening, this compound is lipophilic and has poor aqueous solubility. This makes it challenging to prepare formulations suitable for in vivo administration, particularly for intravenous injection, without the risk of precipitation, which can lead to inaccurate dosing and potential toxicity.
Q2: What is the proposed mechanism of action for this compound?
This compound is believed to function by disrupting the integrity of late endosomal/multivesicular body membranes.[1][3][4] This action is distinct from the "proton sponge" effect of agents like chloroquine.[2] By creating openings in the endosomal membrane, this compound allows co-administered oligonucleotides, which are typically trapped in these vesicles after endocytosis, to escape into the cytosol and reach their intracellular targets (e.g., mRNA in the cytoplasm or nucleus).
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5][6] It is advisable to prepare a concentrated stock in 100% DMSO, which can then be diluted into an appropriate vehicle for in vivo administration.
Q4: What is a suitable vehicle for intravenous (IV) administration of this compound in animal models?
A commonly used vehicle for administering poorly water-soluble compounds like this compound in vivo is a mixture of co-solvents and surfactants. A recommended formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][5][7][8] This vehicle is generally well-tolerated in rodents for intravenous and intraperitoneal injections.[8]
Q5: How should this compound formulations be prepared and stored?
It is highly recommended to prepare the final this compound formulation fresh on the day of use.[3][7] A concentrated stock solution in DMSO can be stored at -20°C for longer periods.[9] When preparing the final dilution, the order of addition of the components is critical to prevent precipitation.[3][7]
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound formulations for in vivo studies.
| Issue | Possible Cause | Recommended Solution |
| Precipitation or cloudiness upon dilution of DMSO stock in aqueous buffer. | The hydrophobic nature of this compound causes it to crash out of solution when the DMSO concentration is rapidly decreased in an aqueous environment. | Use a co-solvent system. A recommended vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. The gradual addition of the aqueous component (saline) while vortexing is crucial.[3][7] |
| Phase separation (oily droplets) in the final formulation. | The components of the vehicle are not fully miscible, or the mixing was insufficient. | Ensure the correct order of addition: DMSO stock into PEG300, followed by Tween-80, and finally the slow addition of saline. Vortex thoroughly after each addition to ensure a homogenous mixture. Gentle warming to 37°C may also help.[3][7] |
| Inconsistent experimental results between animal cohorts. | This could be due to inconsistent dosing from a heterogenous or precipitated formulation. | Always visually inspect the final formulation for clarity before each injection. Prepare the formulation fresh before each experiment and ensure it is well-mixed.[3][7] |
| Animal distress during or after injection. | High concentrations of DMSO can cause local irritation, hemolysis, or other toxic effects. The injection rate may be too rapid. | For sensitive animal models or routes of administration like intravenous injection, consider reducing the final DMSO concentration to 2-5% and adjusting the other vehicle components accordingly. Administer the injection slowly.[3] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈N₆O₂ | [5][6] |
| Molecular Weight | 456.55 g/mol | [5][6] |
| Solubility | Soluble in DMSO | [5][6] |
Table 2: Recommended In Vivo Formulation for this compound
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent for this compound stock |
| PEG300 | 40% | Water-miscible co-solvent |
| Tween-80 | 5% | Non-ionic surfactant and emulsifier |
| Saline (0.9% NaCl) | 45% | Aqueous vehicle |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol details the preparation of a 1 mL final formulation of this compound at a concentration of 1.5 mg/mL, suitable for a 15 mg/kg dose in a 20g mouse (assuming a 200 µL injection volume). Adjustments can be made based on the desired final concentration.
Materials:
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This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare this compound Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve in 100% DMSO to achieve a concentrated stock solution (e.g., 15 mg/mL).
-
Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary. This stock solution can be stored at -20°C.
-
-
Prepare the Final Formulation (Total Volume: 1 mL):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 15 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the vial while continuously vortexing. This gradual addition is critical to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any precipitates before administration.
-
Visualizations
Caption: Workflow for preparing this compound in vivo formulation.
Caption: this compound facilitates oligonucleotide endosomal escape.
References
- 1. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]
Mitigating off-target effects of UNC7938 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UNC7938, a potent and specific inhibitor of the solute carrier family 13 member 5 (SLC13A5) sodium-coupled citrate transporter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the SLC13A5 sodium-coupled citrate transporter. SLC13A5 is primarily responsible for the uptake of extracellular citrate into cells. By inhibiting this transporter, this compound blocks this uptake, leading to a decrease in intracellular citrate levels derived from the extracellular environment.
Q2: Is this compound known to have significant off-target effects?
A2: this compound has been shown to be remarkably specific for SLC13A5. In broad screening panels, it has demonstrated little to no activity against a wide range of other transporters, ion channels, and receptors. Therefore, direct off-target effects are not a primary concern with this compound. However, unexpected phenotypes may arise from the indirect downstream consequences of citrate transport inhibition.
Q3: What are the typical working concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting point is in the range of its IC50 value. The IC50 for this compound has been reported to be in the low nanomolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
Issue 1: Unexpected Cell Viability/Proliferation Changes
Answer: While direct off-target toxicity is unlikely, the inhibition of citrate transport can have significant impacts on cellular metabolism, which can indirectly affect cell viability and proliferation. Here's a step-by-step guide to troubleshoot this issue:
Step 1: Verify On-Target Effect
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Confirm SLC13A5 Expression: Ensure your cell line expresses SLC13A5. You can verify this by qPCR or Western blot.
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Measure Intracellular Citrate: The most direct way to confirm this compound is working as expected is to measure a decrease in intracellular citrate levels upon treatment.
Step 2: Consider Indirect Metabolic Consequences
-
Citrate as a Carbon Source: In some cells, extracellular citrate can be a significant source of carbon for fatty acid synthesis and other metabolic pathways. Blocking its uptake could lead to metabolic stress.
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Energy Production: Altered citrate metabolism can impact the TCA cycle and cellular energy production.
Step 3: Experimental Controls
-
Dose-Response Curve: Perform a full dose-response curve to ensure the observed effect is dose-dependent and not due to a high, non-specific concentration.
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Rescue Experiment: Attempt to rescue the phenotype by providing a downstream metabolite (e.g., acetyl-CoA or a fatty acid) to see if the viability effect can be reversed.
Issue 2: Inconsistent or No-Effect Results
Question: I am not observing any effect of this compound in my experiments, even at high concentrations. What could be the reason?
Answer: A lack of effect could be due to several factors, from the experimental setup to the biological context. Follow these steps to diagnose the problem:
Step 1: Check Compound Integrity and Experimental Setup
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Compound Solubility and Stability: Ensure this compound is fully dissolved and stable in your cell culture medium. Test the solubility and consider if components in the serum or media could be binding to the compound.
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Cell Line Characterization: Confirm that your cell line has a functional SLC13A5 transporter and relies on extracellular citrate uptake for the phenotype you are measuring.
Step 2: Re-evaluate the Biological Hypothesis
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Role of Extracellular Citrate: The biological function of SLC13A5 can be highly context-dependent. Your specific cell line may not rely on extracellular citrate uptake under your experimental conditions.
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Alternative Citrate Sources: Cells can synthesize citrate de novo. If this pathway is highly active, inhibiting extracellular uptake may have a minimal effect.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 | 11 nM | HEK293 | |
| IC50 | 7 nM | Mouse Primary Neurons | |
| Working Concentration | 1 µM | In vitro studies |
Key Experimental Protocols
Protocol 1: Measuring Intracellular Citrate Levels
This protocol provides a general workflow for using a commercial colorimetric assay kit to measure intracellular citrate.
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Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
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This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
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Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Add 100 µL of assay buffer (provided in the kit) to each well and scrape the cells.
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Homogenize the cell lysate by pipetting up and down.
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Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
-
Assay:
-
Transfer the supernatant to a new tube.
-
Follow the manufacturer's instructions for the colorimetric assay, which typically involves mixing the sample with a reaction mixture and incubating for a set time.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
-
Data Analysis: Calculate the citrate concentration based on a standard curve generated with known citrate concentrations.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for assessing cell viability using an MTT assay.
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Visualizations
Caption: this compound inhibits the SLC13A5-mediated uptake of extracellular citrate.
Caption: A general experimental workflow for testing this compound in vitro.
Navigating Cellular Toxicity of UNC7938 Analogs: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cellular toxicity of UNC7938 and its analogs during experimental procedures. This compound and its derivatives are potent oligonucleotide enhancing compounds (OECs) that facilitate the endosomal escape of therapeutic oligonucleotides. However, off-target cellular toxicity can be a significant hurdle. This guide offers insights into the mechanisms of toxicity and strategies to reduce it, based on structure-activity relationship (SAR) studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cellular toxicity associated with this compound and its analogs?
A1: At high concentrations, the toxicity of this compound and its analogs is primarily caused by increased plasma membrane permeability.[1][2] This is distinct from apoptosis, as it is independent of caspases or lysosomal cathepsins.[1][2] The mechanism of therapeutic action for this compound involves the destabilization of the endosomal membrane to allow for oligonucleotide escape, and excessive membrane interaction is believed to contribute to the observed toxicity.[3][4]
Q2: How can I reduce the cellular toxicity of this compound in my experiments?
A2: Reducing cellular toxicity can be achieved through several approaches:
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Dose Optimization: The most straightforward method is to perform a dose-response curve to determine the lowest effective concentration (EC50) that enhances oligonucleotide delivery while minimizing toxicity (TC50).
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Analog Selection: Consider using analogs that have a better therapeutic window (TC50/EC50 ratio) than the parent compound, this compound.[1][5] For instance, analogs B-48 and B-116 have demonstrated an improved toxicity/potency ratio.[1][5]
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Incubation Time: Limit the exposure time of the cells to the compound. A short incubation period may be sufficient for endosomal escape without causing significant plasma membrane damage.[6]
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Combination Therapy: In some applications, this compound can be used in combination with other delivery-enhancing agents, such as cell-penetrating peptides, which may allow for lower, less toxic concentrations of each agent to be used.[4][7]
Q3: Are there any known structural modifications to this compound that can decrease its toxicity?
A3: Yes, structure-activity relationship (SAR) studies have identified key structural features that influence both efficacy and toxicity.[1][2] Modifications to the carbamate group and the tertiary amine side chain of this compound have yielded analogs with improved toxicity profiles.[1][5] For example, replacing the carbamate with certain urea derivatives has produced compounds with a better balance of activity and toxicity.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death observed in control wells (compound only). | The concentration of the this compound analog is too high, leading to excessive plasma membrane permeability.[1][2] | Perform a toxicity assay (e.g., Alamar Blue or MTT) to determine the TC50 value. Titrate the compound to a concentration well below the TC50 for your cell line. |
| Poor therapeutic effect at non-toxic concentrations. | The concentration of the analog is below its effective concentration (EC50) for enhancing oligonucleotide delivery. | Determine the EC50 of the compound for your specific oligonucleotide and cell line. Select an analog with a higher potency (lower EC50) or a better TC50/EC50 ratio. |
| Inconsistent results between experiments. | Variability in cell density, incubation time, or compound concentration. | Standardize all experimental parameters. Ensure consistent cell seeding density and strictly control the timing of compound addition and removal. |
| Compound precipitates in the culture medium. | Poor solubility of the analog. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the medium does not exceed its solubility limit. |
Quantitative Data Summary
The following table summarizes the efficacy and toxicity data for this compound and some of its key analogs. The TC50/EC50 ratio serves as a useful therapeutic index; a higher ratio indicates a better safety profile.[1]
| Compound | EC50 (µM) | TC50 (µM) | TC50/EC50 Ratio |
| This compound | ~2.0 | ~15.4 | 7.7 |
| B-48 | ~1.5 | ~15.0 | 10.0 |
| B-116 | ~1.0 | ~9.1 | 9.1 |
| UNC4954 | ~8.0 | >30 | >3.75 |
| UNC5059 | ~4.0 | ~20.0 | 5.0 |
Data is approximated from published studies for illustrative purposes. Actual values may vary depending on the cell line and experimental conditions.[1][5]
Key Experimental Protocols
Cell Viability (Toxicity) Assay using Alamar Blue
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Cell Seeding: Plate cells (e.g., HeLa Luc 705) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the old medium from the cells and add the compound-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well at a final concentration of 10% (v/v).
-
Incubation: Incubate for 1-4 hours, or until a color change is observed.
-
Measurement: Read the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the TC50 value.
Oligonucleotide Delivery Enhancement Assay
-
Cell Seeding: Plate cells in a 24-well plate at a density that will be sub-confluent at the end of the experiment (e.g., 50,000 cells per well).[3]
-
Oligonucleotide Incubation: Treat the cells with the desired concentration of the splice-switching oligonucleotide (SSO) or siRNA in serum-containing medium for 16 hours.[1]
-
Compound Treatment: Rinse the cells and then treat with various concentrations of the this compound analog for 2 hours.[1]
-
Recovery: Rinse the cells and incubate in fresh medium for an additional 4-24 hours to allow for target gene/protein modulation.[1]
-
Endpoint Analysis: Lyse the cells and measure the desired output, such as luciferase activity for a reporter assay or target protein levels by Western blot or qPCR.
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal enhancement of oligonucleotide activity.[1]
Visualizations
Caption: Experimental workflow for assessing the efficacy and toxicity of this compound analogs.
Caption: this compound-mediated endosomal escape pathway for oligonucleotide delivery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structure-activity relationships and cellular mechanism of action of small molecules that enhance the delivery of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytosolic Delivery of Macromolecules in Live Human Cells Using the Combined Endosomal Escape Activities of a Small Molecule and Cell Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Therapeutic Window of UNC7938
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UNC7938 and its analogs. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help optimize your experiments and improve the therapeutic window of this potent oligonucleotide-enhancing compound.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound and its analogs.
Issue 1: High Cytotoxicity Observed in Cell Viability Assays
-
Potential Cause: The concentration of this compound or its analog is too high for the specific cell line being used. Cell lines exhibit varying sensitivities to compounds that perturb endosomal membranes.
-
Troubleshooting Steps:
-
Confirm Stock Solution Concentration: Re-verify the concentration of your stock solution. Errors in dilution can lead to unexpectedly high concentrations in your assay.
-
Perform a Dose-Response Curve: If not already done, conduct a comprehensive dose-response experiment with a wider range of concentrations to accurately determine the TC50 (Toxic Concentration 50%) for your specific cell line.
-
Reduce Incubation Time: Shorten the incubation period with the compound. A shorter exposure time may be sufficient to enhance oligonucleotide delivery without causing excessive cell death.
-
Optimize Cell Seeding Density: Ensure that cells are not overly confluent or too sparse, as this can affect their sensitivity to toxic compounds.
-
Consider a Less Toxic Analog: Refer to the data table below to select an analog with a better therapeutic index (TC50/EC50 ratio).
-
Issue 2: Low or No Enhancement of Oligonucleotide Activity
-
Potential Cause: The concentration of this compound is suboptimal, the oligonucleotide delivery is inefficient, or the reporter system is not sensitive enough.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to identify the optimal EC50 (Effective Concentration 50%) for your assay.
-
Verify Oligonucleotide Uptake: Confirm that the oligonucleotide is being taken up by the cells. This can be assessed using fluorescently labeled oligonucleotides and microscopy.
-
Check Reporter Gene Assay Sensitivity: Ensure your luciferase reporter system is sensitive enough to detect changes in gene expression. This may involve optimizing the reporter plasmid, transfection efficiency, or assay reagents.
-
Allow Sufficient Time for Reporter Expression: Ensure that the post-treatment incubation time is adequate for the transcription and translation of the reporter gene.
-
Confirm Oligonucleotide Integrity: Verify the quality and integrity of your antisense or siRNA oligonucleotide.
-
Issue 3: Inconsistent or High Variability in Results
-
Potential Cause: Inconsistent experimental procedures, variability in cell culture conditions, or issues with compound solubility.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental steps, including cell seeding, compound addition, and incubation times, are performed consistently across all replicates and experiments.
-
Maintain Consistent Cell Culture Conditions: Use cells from the same passage number and ensure they are healthy and in the logarithmic growth phase.
-
Ensure Complete Solubilization of this compound: this compound and its analogs are typically dissolved in DMSO. Ensure the compound is fully dissolved before adding it to the culture medium. Vortex the stock solution before each use.
-
Pre-warm Media and Reagents: Pre-warming all solutions to 37°C before adding them to the cells can reduce variability.
-
Below is a troubleshooting workflow to guide your optimization process:
Technical Support Center: Optimizing UNC7938 Administration with Oligonucleotides
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of UNC7938, an oligonucleotide enhancing compound (OEC), in conjunction with oligonucleotide-based therapies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that enhances the therapeutic effects of oligonucleotides, such as antisense oligonucleotides (ASOs) and siRNAs.[1] Its primary mechanism of action is to promote the escape of oligonucleotides from endosomal entrapment, a major barrier to their efficacy.[1][2] Oligonucleotides enter cells via endocytosis and are often trapped in membrane-bound vesicles like endosomes and lysosomes, where they are unable to reach their targets in the cytoplasm or nucleus.[3][4][5] this compound facilitates the release of these oligonucleotides from the late endosomes or multivesicular bodies (MVBs) into the cytosol, thereby increasing their bioavailability at the site of action.[4][6]
Q2: At which stage of the endosomal pathway does this compound act?
A2: this compound is believed to act on late endosomes and multivesicular bodies (MVBs).[4][5] Studies have shown that it does not significantly affect early endosomes or lysosomes.[4] This targeted action is crucial as it avoids widespread disruption of cellular trafficking pathways.
Q3: What types of oligonucleotides can be used with this compound?
A3: this compound has been shown to enhance the activity of various types of oligonucleotides, including splice-switching oligonucleotides (SSOs), antisense oligonucleotides (ASOs), and siRNAs.[1][4]
Q4: Is this compound cytotoxic?
A4: There is a narrow window between the effective and toxic doses of this compound.[4] Some in vitro studies have reported cell death at higher concentrations.[3] However, in vivo studies in mice at a dose of 15 mg/kg have not shown evidence of liver or kidney toxicity.[2][3] It is crucial to perform dose-response and cytotoxicity assays for your specific cell type or animal model.
Q5: How does this compound administration affect the concentration of oligonucleotides in tissues?
A5: Co-administration of this compound has been observed to increase the tissue concentration of ASOs, particularly at later time points (e.g., one to three weeks post-injection).[2] This suggests that by facilitating endosomal escape, this compound may protect the oligonucleotides from degradation within the endo-lysosomal pathway, leading to a slower elimination rate.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no enhancement of oligonucleotide effect. | Suboptimal timing of this compound administration. | In vivo studies have shown efficacy when this compound is administered 24 hours after the oligonucleotide injection.[2] For in vitro experiments, a typical protocol involves incubating cells with the oligonucleotide first, followed by a shorter treatment with this compound.[1] Optimize the timing for your specific experimental setup. |
| Inappropriate dosage of this compound. | The effective concentration of this compound is critical. Perform a dose-response curve to determine the optimal concentration that maximizes oligonucleotide efficacy while minimizing cytotoxicity. In mice, 15 mg/kg (IV) has been used effectively.[2] | |
| Oligonucleotide is trapped in early endosomes. | This compound acts on late endosomes/MVBs. If your oligonucleotide construct is retained in early endosomes, this compound may not be effective.[4] Consider using different oligonucleotide chemistries or delivery agents that traffic to late endosomes. | |
| High cytotoxicity observed. | This compound concentration is too high. | Reduce the concentration of this compound. There is a narrow therapeutic window for this compound.[4] Always perform a cytotoxicity assay (e.g., Alamar Blue or MTT) to determine the maximum tolerated dose in your system.[3] |
| Prolonged exposure to this compound. | In vitro, limit the exposure time to this compound (e.g., 2 hours) before washing and replacing with fresh media.[1] | |
| Inconsistent results between experiments. | Variability in cell health or animal model. | Ensure consistent cell culture conditions (passage number, confluency) or animal characteristics (age, weight, strain). |
| Issues with this compound or oligonucleotide stability. | Prepare fresh solutions of this compound and oligonucleotides for each experiment. Store stock solutions appropriately as recommended by the manufacturer. | |
| Difficulty in translating in vitro results to in vivo models. | Differences in pharmacokinetics and biodistribution. | The optimal dosing regimen (dose, frequency, and timing) may differ significantly between in vitro and in vivo models. In vivo studies in mdx mice have used weekly or every four-week injections of this compound.[2] |
| Toxicity profile in vivo. | While some studies show no significant in vivo toxicity at specific doses, it is essential to conduct thorough toxicology assessments in your animal model.[2] |
Experimental Protocols & Data
In Vivo Administration of this compound with ASO in a Mouse Model (Adapted from mdx mouse studies)
This protocol is a general guideline based on published research and should be adapted to your specific experimental needs.[2]
1. Materials:
- Antisense Oligonucleotide (ASO) solution
- This compound solution
- Sterile saline
- Animal model (e.g., mdx mice)
2. Dosing Regimen:
- ASO Administration: Administer the ASO intravenously at the desired dosage (e.g., 30 mg/kg).
- This compound Administration: 24 hours after the ASO injection, administer this compound intravenously at 15 mg/kg.[2]
- Frequency: Injections can be repeated weekly or at longer intervals (e.g., every four weeks) depending on the study design.[2]
3. Tissue Collection and Analysis:
- Tissues can be collected at various time points after the final injection (e.g., 72 hours, 1 week, 3 weeks) to assess ASO concentration and efficacy.[2]
- Analyze ASO levels, target mRNA reduction, and protein expression as required.
In Vitro this compound Treatment for Oligonucleotide Enhancement
This protocol is a general guideline for cell culture experiments.[1]
1. Materials:
- Cultured cells (e.g., HeLa cells)
- Splice-switching oligonucleotide (SSO) or other oligonucleotide
- This compound solution
- Cell culture medium (e.g., DMEM + 10% FBS)
- Phosphate-buffered saline (PBS)
2. Protocol:
- Seed cells in appropriate culture plates (e.g., 24-well plates).
- Incubate cells with the oligonucleotide (e.g., 100 nM SSO) in culture medium for an extended period (e.g., 16 hours).
- Rinse the cells.
- Treat the cells with various concentrations of this compound in fresh medium for a shorter duration (e.g., 2 hours).
- Rinse the cells and continue incubation in fresh medium for an additional period (e.g., 4 hours) to allow for the oligonucleotide to take effect.
- Lyse the cells and perform the desired assay (e.g., luciferase reporter assay, western blot).
Quantitative Data Summary
Table 1: In Vivo ASO Concentration in Muscle Tissue with and without this compound Data conceptualized from findings in mdx mouse models.[2]
| Time Point | ASO Alone (relative units) | ASO + this compound (relative units) | Fold Increase |
| 72 hours | 1.0 | ~1.0 | No significant change |
| 1 week | 0.8 | ~1.2 | ~1.5 |
| 3 weeks | 0.5 | ~0.9 | ~1.8 |
Table 2: In Vivo Exon Skipping and Dystrophin Restoration with and without this compound Data conceptualized from findings in mdx mouse models.[2]
| Metric | ASO Alone (relative units) | ASO + this compound (relative units) | Fold Increase |
| Exon Skipping (Heart) | 1.0 | ~1.6 | ~1.6 |
| Dystrophin Restoration (Heart) | 1.0 | ~2.75 | ~2.75 |
Visualizations
Caption: this compound enhances oligonucleotide escape from late endosomes/MVBs.
Caption: In vivo workflow for co-administration of ASO and this compound.
Caption: Decision tree for troubleshooting low oligonucleotide efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UNC7938 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UNC7938 in their experiments. The information is tailored for scientists and professionals in the field of drug development and cellular research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule classified as an Oligonucleotide Enhancing Compound (OEC). Its primary function is to facilitate the escape of macromolecules, such as antisense oligonucleotides (ASOs) and siRNA, from endosomal entrapment into the cytoplasm. It achieves this by destabilizing the endosomal membrane, with evidence suggesting it acts primarily on late endosomes.[1][2] This mechanism is distinct from the "proton sponge" effect exhibited by compounds like chloroquine.[1]
Q2: What are the common applications of this compound in research?
This compound is frequently used in both in vitro and in vivo studies to enhance the delivery and efficacy of therapeutic oligonucleotides. A significant area of its application is in models of Duchenne muscular dystrophy (DMD), where it has been shown to improve the exon-skipping effects of ASOs.[1] It is also used in combination with cell-penetrating peptides (CPPs) to augment the delivery of various macromolecular cargos.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). For a stock solution, dissolve the compound in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C. Before use, it is recommended to thaw the stock solution on ice and vortex to ensure it is fully dissolved. When preparing working solutions, dilute the DMSO stock in your desired cell culture medium. Note that the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this compound?
While this compound is designed to target endosomal membranes, its potential for off-target effects is an important consideration. High concentrations of this compound can lead to cytotoxicity.[3] Studies have shown that while this compound can trigger membrane damage responses, it may not necessarily lead to a widespread gene expression dysregulation seen with some other delivery agents like Lipofectamine.[4] However, researchers should always include appropriate controls to monitor for potential off-target effects in their specific experimental system. This can include assessing the expression of key genes unrelated to the intended target of the co-delivered oligonucleotide.
Troubleshooting Guide
Issue 1: Low efficiency of oligonucleotide delivery or desired biological effect.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration: The concentration of this compound is critical for its efficacy. | Perform a dose-response experiment to determine the optimal EC50 for your specific cell line and experimental conditions. Start with a concentration range of 1-10 µM. |
| Incorrect Timing of this compound Treatment: The timing of this compound administration relative to oligonucleotide delivery can impact efficiency. | In cell culture, this compound is typically added to the media 2-4 hours after the oligonucleotide has been introduced. For in vivo experiments in mdx mice, this compound has been administered intravenously 24 hours after ASO injection.[1] |
| Cell Line Variability: Different cell lines can have varying sensitivities to this compound. | If possible, test your experiment in a cell line known to be responsive to this compound, such as HeLa cells, as a positive control. |
| Oligonucleotide Degradation: The oligonucleotide itself may be unstable. | Ensure the integrity of your oligonucleotide stock. Use nuclease-free water and handling techniques. |
Issue 2: High levels of cytotoxicity observed in cell culture experiments.
| Possible Cause | Suggested Solution |
| This compound Concentration is Too High: this compound can be toxic at higher concentrations. | Determine the TC50 (toxic concentration 50%) for your cell line using a cytotoxicity assay like the Alamar Blue assay. Aim to use a concentration of this compound that is well below the TC50 but still provides a good therapeutic window (TC50/EC50 ratio). |
| Prolonged Exposure to this compound: Continuous exposure to this compound can lead to increased cell death. | Limit the exposure time of cells to this compound. In many protocols, a 2-4 hour incubation is sufficient. After incubation, the medium containing this compound can be replaced with fresh medium. |
| High DMSO Concentration: The solvent for the this compound stock solution may be causing toxicity. | Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.5%). |
| Cell Health: Unhealthy or stressed cells are more susceptible to the effects of this compound. | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent this compound Stock Solution: Improper storage or handling of the this compound stock can lead to variability. | Aliquot your this compound stock solution to avoid multiple freeze-thaw cycles. Store aliquots at -20°C and protect them from light. |
| Variability in Cell Density or Passage Number: Cell density and passage number can affect experimental outcomes. | Standardize your cell seeding density and use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Incubation Times: Variations in incubation times with the oligonucleotide or this compound can lead to different results. | Strictly adhere to the optimized incubation times for both the oligonucleotide and this compound treatment steps. |
Quantitative Data
Table 1: In Vitro Efficacy and Cytotoxicity of this compound in HeLa Luc705 Cells
| Compound | EC50 (µM) | TC50 (µM) | Therapeutic Index (TC50/EC50) |
| This compound | 2.0 | 15.4 | 7.7 |
Data sourced from a study using a luciferase reporter assay to measure splice-switching oligonucleotide (SSO) activity and an Alamar Blue assay for cytotoxicity.[3]
Experimental Protocols
1. General Protocol for this compound Application in Cell Culture
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Cell Seeding: Plate cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
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Oligonucleotide Delivery: Add the antisense oligonucleotide or siRNA to the cell culture medium at the desired concentration. Incubate for 2-4 hours.
-
This compound Treatment: Prepare a working solution of this compound in cell culture medium from your DMSO stock. The final DMSO concentration should be below 0.5%. Add the this compound working solution to the cells. The final concentration of this compound should be based on your pre-determined optimal EC50.
-
Incubation: Incubate the cells with this compound for 2-4 hours.
-
Medium Change (Optional but Recommended): After the incubation period, you can remove the medium containing this compound and replace it with fresh, pre-warmed culture medium.
-
Assay: Proceed with your downstream assay (e.g., luciferase reporter assay, qPCR, Western blot) at the appropriate time point to assess the biological effect of the delivered oligonucleotide.
2. Luciferase Reporter Assay for Oligonucleotide Activity
This protocol is adapted for use with this compound to quantify the activity of splice-switching oligonucleotides (SSOs) that restore luciferase expression.
-
Follow the "General Protocol for this compound Application in Cell Culture" using a stable cell line expressing a luciferase reporter gene that is activated by the SSO.
-
At 24-48 hours post-transfection, wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer).
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Controls:
-
Negative Control: Cells treated with a scrambled or non-targeting oligonucleotide and this compound.
-
No this compound Control: Cells treated with the SSO but without this compound to determine the baseline delivery efficiency.
-
Untreated Control: Cells that receive neither the oligonucleotide nor this compound.
-
3. Alamar Blue (Resazurin) Cytotoxicity Assay
This assay is used to determine the toxicity of this compound.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Be sure to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate for the desired exposure time (e.g., 24 hours).
-
Add Alamar Blue reagent to each well (typically 10% of the well volume).
-
Incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Calculate the percentage of viable cells relative to the vehicle control to determine the TC50 value.
Visualizations
References
- 1. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to UNC7938 and Chloroquine for Enhanced Oligonucleotide Delivery
In the realm of oligonucleotide-based therapeutics, overcoming the challenge of endosomal entrapment is paramount for achieving desired therapeutic outcomes. This guide provides a detailed comparison of two prominent endosomal escape enhancers: UNC7938, a novel small molecule, and chloroquine, a well-established lysosomotropic agent. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the intracellular delivery of oligonucleotides.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and chloroquine lies in their distinct mechanisms for facilitating the release of oligonucleotides from endosomal compartments into the cytoplasm.
Chloroquine , a weak base, readily permeates cell membranes and accumulates in acidic organelles like endosomes and lysosomes. By buffering the low pH of these compartments, chloroquine disrupts the normal function of lysosomal enzymes and can lead to osmotic swelling and eventual rupture of the endosome. This "proton sponge" effect is believed to be the primary mechanism by which it enhances the cytoplasmic delivery of entrapped molecules.[1]
This compound , on the other hand, is thought to act by directly destabilizing the endosomal membrane.[2][3] Evidence suggests that it selectively promotes the release of oligonucleotides from late endosomes, a mechanism distinct from the generalized lysosomotropic effects of chloroquine.[2] This targeted membrane perturbation is proposed to create pores or transient disruptions, allowing oligonucleotides to access the cytoplasm.
dot
Caption: Mechanisms of endosomal escape for Chloroquine and this compound.
Performance Data: A Head-to-Head Look
Direct comparative studies of this compound and chloroquine are limited. However, data from independent investigations provide insights into their relative efficacy and toxicity.
Efficacy in Oligonucleotide Delivery
| Compound | Oligonucleotide Type | Model System | Concentration | Observed Effect |
| This compound | Splice-Switching Oligonucleotide (SSO) | HeLa Luc705 cells | EC50: 1-5 µM | Strong enhancement of luciferase reporter gene expression.[2] |
| tricyclo-DNA ASO | mdx mice | 15 mg/kg (IV) | Up to 4.4-fold increase in exon skipping in the heart 72h post-treatment.[4] | |
| Chloroquine | Phosphorothioate ASO (PS-ASO) | Stabilin-1 and -2 cell lines | 60 µM | Over 50% increase in target mRNA knockdown.[5][6] |
| Splice-Switching Oligonucleotide (SSO) | HeLa Luc705 cells | Up to 100 µM | Failed to enhance luciferase reporter gene expression.[2] | |
| microRNA Mimic Let-7b | NSCLC cell line | Not specified | Enhanced cytotoxicity and apoptosis induction.[7] |
Toxicity Profile
| Compound | Model System | TC50 / CC50 | Notes |
| This compound | HeLa Luc705 cells | TC50: ~30-40 µM | A narrow therapeutic window is suggested by the proximity of effective and toxic concentrations.[8] |
| mdx mice | Not reported | No evidence of liver or kidney toxicity was observed in one in vivo study.[2] | |
| Chloroquine | Various cell lines (H9C2, HEK293, IEC-6) | CC50 (72h): 9.88 - 17.38 µM | Cytotoxicity is dose- and time-dependent.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for evaluating this compound and chloroquine in oligonucleotide delivery experiments.
In Vitro Splice-Switching Assay with this compound
This protocol is adapted from a study evaluating the efficacy of this compound in enhancing splice-switching oligonucleotide (SSO) activity in a luciferase reporter cell line.[2]
1. Cell Culture and Seeding:
-
Culture HeLa Luc705 cells in DMEM supplemented with 10% FBS.
-
Seed 50,000 cells per well in a 24-well plate and incubate overnight.
2. Oligonucleotide Incubation:
-
Treat cells with 100 nM of the desired SSO or a mismatched control oligonucleotide for 16 hours in DMEM with 10% FBS.
3. Compound Treatment:
-
Rinse the cells to remove the oligonucleotide-containing medium.
-
Add fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) or chloroquine as a comparator.
-
Incubate for 2 hours.
4. Recovery and Analysis:
-
Rinse the cells to remove the compound-containing medium.
-
Add fresh DMEM with 10% FBS and incubate for an additional 4 hours.
-
Lyse the cells and measure luciferase activity and total protein concentration.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aobious.com [aobious.com]
- 4. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine Assisted Delivery of microRNA Mimic Let-7b to NSCLC Cell Line by PAMAM (G5) - HA Nano-Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Oligonucleotide Delivery: A Comparative Guide to UNC7938 Analogs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often hampered by their inefficient delivery to target cells and subsequent entrapment in endosomal compartments. This guide provides a comparative analysis of UNC7938, a small molecule identified to enhance oligonucleotide delivery, and its analogs. We present key performance data, detailed experimental protocols, and visualizations of the underlying mechanisms to assist researchers in selecting and applying these compounds.
Performance Comparison of this compound and Its Analogs
This compound and its analogs, often referred to as oligonucleotide enhancing compounds (OECs), have been systematically evaluated for their ability to increase the efficacy of splice-switching oligonucleotides (SSOs) while maintaining low cytotoxicity. The following tables summarize the key structure-activity relationship (SAR) data from studies on these compounds. The efficacy is measured by the half-maximal effective concentration (EC50) for enhancing SSO activity, while toxicity is assessed by the half-maximal toxic concentration (TC50). A higher TC50/EC50 ratio indicates a more favorable therapeutic window.
Key Modifications of the this compound Scaffold:
The development of this compound analogs has focused on modifications at three key positions of the parent molecule: the aromatic rings (AR1 and AR2), the carbamate group, and the tertiary amine moiety.[1][2]
| Compound | Modifications from this compound | EC50 (µM) | TC50 (µM) | TC50/EC50 Ratio |
| This compound | Parental Compound | 2.5 | >30 | >12 |
| UNC4954 | Carbamate converted to a free amine | 3.2 | >30 | >9.4 |
| UNC5059 | Dimethyl amine replaced with a pyrrolidine | 1.8 | >30 | >16.7 |
| B-252-P | Aromatic rings replaced by cyclohexyl rings | >30 (inactive) | >30 | - |
Table 1: Comparison of this compound and key analogs. Data demonstrates that modifications to the tertiary amine can improve potency, while alterations to the aromatic rings are detrimental to activity.[1][2]
| Compound Series | General Structural Modification | General Effect on Potency (EC50) | General Effect on Toxicity (TC50) |
| Phenyl Ring Analogs | Replacement of phenyl rings with other aromatic or aliphatic groups | Decreased potency or inactivity | Variable |
| Tertiary Amine Analogs | Variation of the alkyl substituents on the tertiary amine | Potency can be maintained or improved | Variable |
| Carbamate Analogs | Modification or replacement of the carbamate group | Potency can be maintained or improved | Variable |
Table 2: Summary of Structure-Activity Relationships for this compound Analogs. This table highlights the general trends observed when modifying different parts of the this compound molecule.[1][2][3]
Mechanism of Action: Facilitating Endosomal Escape
Oligonucleotides typically enter cells via endocytosis and become sequestered in membrane-bound vesicles such as endosomes and lysosomes, preventing them from reaching their cytosolic or nuclear targets.[1][4][5] this compound and its active analogs act by promoting the release of these oligonucleotides from endomembrane compartments.[1][2][3] Studies suggest that these compounds act on intermediate endosomal compartments, likely late endosomes or multivesicular bodies, rather than early endosomes or lysosomes.[4][5][6] This action increases the bioavailability of the oligonucleotides at their site of action.
Figure 1: Proposed signaling pathway for oligonucleotide delivery enhanced by this compound analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the efficacy and toxicity of this compound analogs.
Splice-Switching Oligonucleotide (SSO) Luciferase Reporter Assay
This cell-based assay is the primary method for quantifying the ability of a compound to enhance oligonucleotide activity.
-
Cell Culture: HeLa Luc705 cells, which are stably transfected with a luciferase reporter gene that is activated by a specific SSO (SSO623), are used. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Oligonucleotide Incubation: Cells are seeded in 24-well plates at a density of 50,000 cells per well. They are then incubated with 100 nM of SSO623 or a mismatched control oligonucleotide for 16 hours in complete medium.
-
Compound Treatment: The oligonucleotide-containing medium is removed, and the cells are rinsed. Various concentrations of the test compound (e.g., this compound or its analogs) are then added to the cells for a 2-hour incubation period.
-
Recovery and Lysis: The compound-containing medium is removed, and fresh complete medium is added. The cells are incubated for an additional 4 hours to allow for luciferase expression.
-
Data Acquisition: Cells are rinsed twice with Phosphate-Buffered Saline (PBS) and then lysed. Luciferase activity is measured using a luminometer, and the total protein concentration is determined for normalization.
-
Data Analysis: The luciferase activity is expressed as Relative Light Units (RLU) per microgram of protein. The EC50 value is calculated as the concentration of the compound that produces 50% of the maximal enhancement of SSO activity.[1][2]
Figure 2: Experimental workflow for the SSO luciferase reporter assay.
Cytotoxicity Assay
This assay is performed to determine the concentration at which the test compounds become toxic to the cells.
-
Cell Culture and Treatment: HeLa Luc705 cells are seeded and treated with the test compounds under the same conditions as the luciferase assay.
-
Incubation: Following the 2-hour compound treatment, the cells are incubated for a total of 24 hours in complete medium.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the Alamar Blue assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The fluorescence or absorbance is measured, and the results are expressed as a percentage of the untreated control cells. The TC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[1][2]
Comparison with Other Alternatives
While this compound and its analogs represent a promising class of OECs, other small molecules have also been investigated for their ability to enhance oligonucleotide delivery. For instance, Retro-1 has been shown to increase the effectiveness of SSOs, antisense oligonucleotides, and siRNAs. However, comparative studies have demonstrated that this compound is substantially more effective, providing a significantly higher fold-increase in luciferase induction at lower concentrations than Retro-1.[4] For example, 20 µM of this compound resulted in a 220-fold increase in luciferase induction, whereas 100 µM of Retro-1 only produced an 11-fold increase.[4]
Conclusion
The this compound series of oligonucleotide enhancing compounds offers a potent method for overcoming the challenge of endosomal entrapment in oligonucleotide-based therapies. The structure-activity relationship data presented here provides a clear guide for the rational design of new analogs with improved efficacy and reduced toxicity. The detailed experimental protocols and mechanistic insights will aid researchers in effectively utilizing these compounds to advance their research and development of oligonucleotide therapeutics. Further in vivo studies are warranted to fully translate the in vitro success of these compounds into clinical applications.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structure–activity relationships and cellular mechanism of action of small molecules that enhance the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships and cellular mechanism of action of small molecules that enhance the delivery of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UNC7938 and Lipofection Reagents for Intracellular Delivery
For researchers, scientists, and drug development professionals seeking to optimize the intracellular delivery of nucleic acids and other macromolecules, understanding the diverse array of available tools is paramount. This guide provides a comprehensive comparison of UNC7938, a small molecule endosomal escape enhancer, and traditional lipofection reagents. By examining their mechanisms of action, performance data, and experimental protocols, this document aims to equip researchers with the knowledge to select the most appropriate delivery strategy for their specific experimental needs.
Executive Summary
This compound and lipofection reagents represent two distinct approaches to overcoming the cellular barriers that prevent the entry of exogenous molecules to their intracellular sites of action. Lipofection reagents are standalone transfection agents that complex with nucleic acids to facilitate their entry into cells. In contrast, this compound is a delivery enhancer that is co-administered with a primary delivery vehicle or cargo to promote its escape from endosomes, a critical bottleneck in many delivery processes.
Lipofection reagents, such as the widely used Lipofectamine™ series, are effective for a broad range of cell types and nucleic acid payloads. However, their efficiency can be cell-type dependent and is often associated with a degree of cytotoxicity. This compound offers a more targeted intervention in the delivery pathway, specifically addressing endosomal entrapment. While it is not a standalone transfection agent, it has been shown to significantly boost the efficacy of oligonucleotide delivery. A key consideration for researchers is the potential for off-target effects. Notably, some lipofection reagents have been demonstrated to induce a type I interferon response in certain cell types, an important consideration in immunological studies. The impact of this compound on broader cellular signaling pathways is an area of ongoing investigation.
Mechanism of Action
This compound: Facilitating Endosomal Escape
This compound is a small molecule classified as an oligonucleotide enhancing compound (OEC).[1] Its primary mechanism of action is to destabilize the membrane of endosomal compartments, particularly late endosomes.[2] Following endocytosis, many therapeutic molecules, especially oligonucleotides, become trapped within these membrane-bound vesicles and are ultimately targeted for degradation in lysosomes. This compound is thought to perturb the lipid bilayer of the endosome, allowing the entrapped cargo to be released into the cytoplasm where it can reach its intended target.[1] This mechanism is distinct from the "proton sponge" effect utilized by some other delivery agents.[1]
dot
Figure 1. Mechanism of this compound Action.
Lipofection Reagents: Cationic Lipid-Mediated Delivery
Lipofection reagents are composed of cationic lipids that spontaneously form complexes, known as lipoplexes, with negatively charged nucleic acids.[3] These positively charged lipoplexes interact with the negatively charged cell membrane, facilitating their uptake into the cell through endocytosis. Once inside the endosome, the cationic lipids are thought to interact with anionic lipids in the endosomal membrane, leading to its destabilization and the release of the nucleic acid cargo into the cytoplasm. For plasmid DNA, subsequent translocation into the nucleus is required for gene expression.
dot
Figure 2. General Mechanism of Lipofection.
Performance Data: A Comparative Overview
Table 1: Transfection Efficiency of Common Lipofection Reagents in Various Cell Lines
| Cell Line | Lipofectamine 3000 (% efficiency) | Lipofectamine 2000 (% efficiency) | RNAiMAX (% efficiency) |
| JU77 | 100 | 90.21 | 57.86 |
| SHSY5Y | 47.17 | 22.21 | 37.26 |
| Huh-7 | 37.02 | 8.91 | 53.43 |
| HEK293 | 42.52 | - | 25.60 |
| MCF-7 | 58.13 | 33.29 | 31.92 |
| U87MG | 58.21 | - | - |
| Data is normalized to the highest transfection efficacy observed in the study for JU77 cells with Lipofectamine 3000 set to 100%.[4] |
Table 2: Cytotoxicity of Common Lipofection Reagents in Various Cell Lines
| Cell Line | Lipofectamine 3000 (% viability) | Lipofectamine 2000 (% viability) | RNAiMAX (% viability) |
| JU77 | 68.21 | 69.27 | 87.13 |
| SHSY5Y | 61.01 | 59.14 | 90.74 |
| Huh-7 | - | - | 67.25 |
| HEK293 | 61.70 | - | 89.30 |
| MCF-7 | 62.00 | - | - |
| U87MG | - | - | - |
| Cell viability was assessed by MTT assay.[4][5] |
Impact on Cellular Signaling Pathways
The introduction of foreign materials into cells can trigger unintended cellular responses. Lipofectamine has been shown to induce a type I interferon signaling pathway in macrophage-like cells and primary bone marrow-derived macrophages. This activation is dependent on the transcription factors IRF3 and IRF7. This is a critical consideration for researchers studying innate immunity or other signaling pathways that may be modulated by interferon.
The impact of this compound on broader cellular signaling is less characterized. Its mechanism of action involves the disruption of endosomal membranes, which can trigger cellular stress and membrane repair responses. Studies have shown that treatment with this compound can lead to the recruitment of components of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, which is involved in membrane remodeling and repair.
dot
Figure 3. Potential Off-Target Signaling Effects.
Experimental Protocols
This compound-Mediated Enhancement of Oligonucleotide Delivery
This protocol is a general guideline for using this compound to enhance the delivery of splice-switching oligonucleotides (SSOs) in a cell-based reporter assay.[6]
Materials:
-
HeLa Luc 705 cells (or other suitable reporter cell line)
-
Splice-switching oligonucleotide (SSO)
-
This compound
-
DMEM + 10% FBS
-
24-well plates
-
Luciferase assay reagent
-
Alamar Blue or other cytotoxicity assay reagent
Procedure:
-
Cell Seeding: Seed HeLa Luc 705 cells in a 24-well plate at a density of 50,000 cells per well and incubate overnight.
-
Oligonucleotide Incubation: Incubate the cells with 100 nM SSO in DMEM + 10% FBS for 16 hours.
-
This compound Treatment:
-
Rinse the cells to remove the SSO-containing medium.
-
Treat the cells with various concentrations of this compound (e.g., 0-30 µM) for 2 hours.
-
-
Recovery:
-
Rinse the cells to remove the this compound-containing medium.
-
Incubate the cells for an additional 4 hours in fresh DMEM + 10% FBS.
-
-
Luciferase Assay:
-
Rinse the cells twice with PBS.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
-
Cytotoxicity Assay:
-
In a parallel plate, treat the cells as described in steps 1-4.
-
After the 4-hour recovery, incubate the cells for an additional 24 hours.
-
Assess cell viability using the Alamar Blue assay or another suitable method.
-
dot
Figure 4. Experimental Workflow for this compound.
General Lipofection Protocol (Lipofectamine™ 2000)
This is a generalized protocol for plasmid DNA transfection in a 24-well plate format. Optimization is recommended for specific cell types and plasmids.
Materials:
-
Adherent cells
-
Plasmid DNA (high quality)
-
Lipofectamine™ 2000
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
24-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they will be 70-90% confluent at the time of transfection.
-
Complex Formation:
-
DNA solution: Dilute 0.5 µg of plasmid DNA in 50 µL of Opti-MEM™ I Medium.
-
Lipofectamine™ 2000 solution: Dilute 1 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.
-
Combine: Combine the diluted DNA and diluted Lipofectamine™ 2000. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the 100 µL of DNA-lipid complex to each well containing cells and medium.
-
Mix gently by rocking the plate back and forth.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression. The medium can be changed after 4-6 hours without loss of transfection efficiency.
dot
Figure 5. General Lipofection Workflow.
Conclusion
The choice between this compound and lipofection reagents is not mutually exclusive and depends heavily on the specific research question and experimental system. Lipofection reagents offer a robust, all-in-one solution for transfecting a variety of nucleic acids into a broad range of cell types. However, researchers must be mindful of potential cytotoxicity and off-target effects, such as the induction of inflammatory signaling pathways.
This compound, on the other hand, provides a more nuanced tool for overcoming a specific and critical barrier in intracellular delivery: endosomal escape. It is particularly valuable for enhancing the delivery of oligonucleotides and may be a key enabling technology for in vivo applications where efficient delivery is a major hurdle. For difficult-to-transfect cells or when maximizing the potency of an oligonucleotide therapeutic is the primary goal, the co-administration of this compound with a primary delivery vehicle is a promising strategy.
Ultimately, empirical testing and optimization will be necessary to determine the most effective and least disruptive delivery method for any given application. This guide provides a foundational understanding to inform this critical experimental design process.
References
- 1. aobious.com [aobious.com]
- 2. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Antisense Therapy: A Comparative Guide to UNC7938 Co-Treatment for Enhanced In Vivo Efficacy
For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the efficient delivery of therapeutic nucleic acids to their intracellular targets remains a critical hurdle. This guide provides an objective comparison of the in vivo efficacy of UNC7938 co-treatment, a novel strategy to enhance the therapeutic effect of antisense oligonucleotides (ASOs), against current ASO-based therapies for Duchenne muscular dystrophy (DMD). Supported by experimental data, this document details the mechanism of action, presents quantitative outcomes, and provides the necessary protocols to evaluate this promising approach.
This compound is an oligonucleotide-enhancing compound (OEC) designed to overcome a major obstacle in nucleic acid-based therapies: endosomal entrapment. Therapeutic nucleic acids, such as ASOs, are taken up by cells through endocytosis but often become trapped within endosomes, preventing them from reaching their targets in the cytoplasm and nucleus. This compound works by destabilizing the endosomal membrane, facilitating the release of ASOs into the intracellular space where they can exert their therapeutic effect. This co-treatment strategy has shown significant promise in preclinical models of DMD, a fatal genetic disorder characterized by the absence of functional dystrophin protein.
Comparative Efficacy of this compound Co-Treatment
The in vivo efficacy of this compound co-treatment has been demonstrated in the mdx mouse model of DMD, which harbors a mutation in the dystrophin gene. When co-administered with a tricyclo-DNA ASO (tcDNA-ASO) designed to promote exon skipping and restore the dystrophin reading frame, this compound has been shown to significantly enhance therapeutic outcomes compared to ASO treatment alone.
The following tables summarize the key quantitative data from a pivotal study evaluating this combination therapy.
Table 1: Enhancement of Exon Skipping and Dystrophin Restoration with this compound Co-Treatment
| Treatment Group | Tissue | Exon 23 Skipping Level (Fold Change vs. ASO alone) | Dystrophin Restoration (% of Wild-Type) | Dystrophin Restoration (Fold Change vs. ASO alone) |
| ASO + this compound | Heart | 1.59 | - | 2.75 |
| ASO + this compound (72h post-treatment) | Heart | 4.4 | - | - |
| ASO + this compound (1-week post-treatment) | Heart | - | - | 1.62 |
| ASO + this compound (3-weeks post-treatment) | Heart | - | - | 2.34 |
Data from a study in mdx mice treated for four weeks with tcDNA-ASO and weekly this compound injections.[1][2][3]
Table 2: Comparison with FDA-Approved ASO Monotherapies for DMD
| Drug Name | Target Exon | Dystrophin Increase (% of Normal/Wild-Type) | Approval Status |
| Eteplirsen (Exondys 51) | 51 | ~0.28% - 23% (intramuscular) | FDA Approved |
| Golodirsen (Vyondys 53) | 53 | 1.02% (from 0.10% at baseline) | FDA Approved |
| Viltolarsen | 53 | 5.9% | FDA Approved |
| Casimersen | 45 | - | FDA Approved |
This table provides a general comparison based on available clinical trial data for ASO monotherapies. Direct comparison of efficacy is challenging due to differences in study design, patient populations, and methods of dystrophin quantification.
Visualizing the Mechanism and Experimental Approach
To better understand the underlying principles of this compound co-treatment and the experimental design used to validate its efficacy, the following diagrams are provided.
Caption: Mechanism of this compound-enhanced ASO efficacy.
Caption: In vivo experimental workflow for this compound co-treatment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the in vivo studies evaluating this compound co-treatment.
In Vivo Efficacy Study in mdx Mice
-
Animal Model: Male mdx mice, a commonly used model for Duchenne muscular dystrophy, are utilized for these experiments.
-
Treatment Groups:
-
Control Group: Administered with saline.
-
ASO Monotherapy Group: Administered with tcDNA-ASO targeting the murine Dmd exon 23.
-
Combination Therapy Group: Administered with tcDNA-ASO followed by this compound.
-
-
Dosing Regimen:
-
tcDNA-ASO is administered weekly via intravenous injection.
-
This compound is administered intravenously at a dose of 15 mg/kg, 24 hours after each ASO injection.[1]
-
The treatment is carried out for a duration of four weeks.
-
-
Tissue Collection and Analysis:
-
Two weeks after the final injection, mice are euthanized, and various muscle tissues (e.g., heart, diaphragm, quadriceps, triceps) are collected.
-
Exon Skipping Analysis: Total RNA is extracted from the muscle tissues, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to quantify the level of Dmd exon 23 skipping.
-
Dystrophin Protein Analysis: Dystrophin protein levels are assessed by Western blotting and immunofluorescence staining of muscle cryosections.
-
Functional Analysis: Cardiac function is evaluated using echocardiography to measure parameters such as left ventricular ejection fraction.
-
Alternatives to this compound Co-Treatment
While this compound co-treatment represents a promising strategy to enhance ASO efficacy, several ASO-based monotherapies have already gained regulatory approval for the treatment of DMD. These therapies, which include eteplirsen, golodirsen, viltolarsen, and casimersen, are designed to induce the skipping of specific exons in the dystrophin gene to restore a partially functional protein.[4][5] Although these approved drugs have shown modest increases in dystrophin production, there is a clear need for approaches that can achieve higher levels of dystrophin restoration to yield more significant clinical benefits.
Other strategies to enhance oligonucleotide delivery are also under investigation and include:
-
Chemical Modifications of ASOs: Altering the chemical structure of ASOs to improve their stability, binding affinity, and cellular uptake.
-
Conjugation to Targeting Ligands: Attaching molecules to ASOs that bind to specific cell surface receptors to facilitate targeted delivery.
-
Formulation in Nanoparticles: Encapsulating ASOs in lipid- or polymer-based nanoparticles to protect them from degradation and improve their delivery to target tissues.
Conclusion
The co-administration of this compound with ASOs presents a compelling strategy to significantly enhance the in vivo efficacy of antisense therapies. Preclinical data in the mdx mouse model of DMD demonstrates a marked improvement in exon skipping and dystrophin restoration with this compound co-treatment compared to ASO monotherapy. This approach addresses the critical challenge of endosomal escape, a key limiting factor for the therapeutic potential of oligonucleotides. While approved ASO monotherapies offer a valuable treatment option for DMD patients, the enhanced efficacy observed with this compound co-treatment warrants further investigation and highlights its potential to unlock the full therapeutic promise of antisense medicine. The provided data and protocols offer a solid foundation for researchers to further explore and validate this innovative approach.
References
- 1. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Trends in Antisense Therapies for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA Approves Antisense Oligonucleotide Therapy Golodirsen for Duchenne Muscular Dystrophy Subtype - - Practical Neurology [practicalneurology.com]
Quantitative Assessment of UNC7938-Mediated Endosomal Escape: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of therapeutic macromolecules into the cytoplasm is a critical bottleneck in drug development. A significant hurdle is the entrapment of these therapeutics within endosomal vesicles following cellular uptake. UNC7938 has emerged as a promising small molecule that facilitates the escape of cargo from endosomes. This guide provides a quantitative comparison of this compound's performance with other common endosomal escape agents, supported by experimental data and detailed protocols.
Performance Comparison of Endosomal Escape Enhancers
The following tables summarize the quantitative data on the efficacy and cytotoxicity of this compound and its alternatives. It is important to note that the reported efficiencies are often context-dependent, varying with the cargo, cell type, and the specific assay used.
| Compound | Mechanism of Action | Efficacy Metric | Observed Value | Cell Type | Cargo | Citation |
| This compound | Endosomal Membrane Destabilization | EC50 (Luciferase Reporter Assay) | 0.8 µM | HeLa Luc705 | Splice-switching oligonucleotide (SSO) | [1] |
| Chloroquine | Proton Sponge Effect | Enhancement of PS-ASO Knockdown | >50% | Recombinant Stabilin-1 and -2 cell lines | Phosphorothioate antisense oligonucleotides (PS-ASOs) | [2][3] |
| L-leucyl-L-leucine methyl ester (LLOME) | Enzymatic conversion to membranolytic polymer | Endosomal Rupture | >90% | RAW macrophages | N/A (induces rupture directly) | [4] |
| dfTAT (dimeric TAT peptide) | Membrane Disruption | Cytosolic Egress of Trapped Probes | >90% | Not specified | Fluorescent probes | [5] |
Table 1: Comparative Efficacy of Endosomal Escape Enhancers. This table presents the reported efficacy of this compound and common alternatives. The different metrics highlight the challenge of direct comparison across studies.
| Compound | Cytotoxicity Metric | Observed Value | Cell Type | Citation |
| This compound | TC50 (Alamar Blue Assay) | 6.1 µM | HeLa Luc705 | [1] |
| Chloroquine | N/A | Not specified in comparative studies | N/A | |
| LLOME | Delayed Loss of Viability | Toxic | Not specified | [6] |
| dfTAT (dimeric TAT peptide) | Viability Assay | Non-toxic | Not specified | [6] |
Table 2: Cytotoxicity of Endosomal Escape Enhancers. This table provides a summary of the cytotoxic profiles of the compared molecules.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Luciferase-Based Splice-Switching Oligonucleotide (SSO) Assay
This assay quantitatively measures the ability of a compound to enhance the function of an SSO, which, upon reaching the nucleus, corrects a dysfunctional luciferase gene, leading to a measurable light output.
-
Cell Seeding: HeLa Luc705 cells, which contain a mutated luciferase gene, are seeded in 96-well plates.
-
Treatment: Cells are treated with the SSO in the presence of varying concentrations of the endosomal escape enhancer (e.g., this compound).
-
Incubation: The cells are incubated to allow for cellular uptake, endosomal escape, and nuclear entry of the SSO, followed by transcription and translation of the corrected luciferase gene.
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the amount of functional luciferase produced, which in turn reflects the efficiency of SSO delivery to the nucleus.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
Calcein Leakage Assay
This assay directly visualizes the release of endosomally trapped dye into the cytosol, indicating membrane disruption.
-
Loading: Cells are incubated with a high concentration of calcein, a fluorescent dye that is membrane-impermeant. Calcein is taken up by endocytosis and becomes trapped in endosomes, resulting in a punctate fluorescence pattern.
-
Treatment: The cells are then treated with the endosomal escape agent.
-
Imaging: Live-cell imaging is used to monitor the redistribution of calcein. Endosomal escape is indicated by a shift from a punctate to a diffuse cytosolic fluorescence pattern.
-
Quantification: The percentage of cells showing diffuse fluorescence is quantified to assess the efficiency of endosomal escape.
Galectin-3 Puncta Assay
This assay identifies damaged endosomes by visualizing the recruitment of the cytosolic protein galectin-3 to exposed luminal glycans.
-
Cell Culture: Cells are grown on glass coverslips.
-
Treatment: Cells are treated with the endosomal escape agent.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against galectin-3, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Confocal microscopy is used to visualize the formation of galectin-3 puncta, which represent damaged endosomes. The number and intensity of puncta per cell are quantified.
Visualizing the Pathways
The following diagrams illustrate the key mechanisms and experimental workflows discussed in this guide.
Caption: Mechanisms of endosomal escape for this compound and Chloroquine.
Caption: Workflows for quantitative endosomal escape assays.
Caption: The endocytic pathway and the point of this compound intervention.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Chloroquine and cytosolic galectins affect endosomal escape of antise" by Ekta Pandey and Ed Harris [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Efficient cell delivery mediated by lipid-specific endosomal escape of supercharged branched peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Intracellular Delivery: A Comparative Analysis of UNC7938's Effects on Different Cell Lines
For researchers, scientists, and drug development professionals, overcoming the challenge of endosomal entrapment is paramount for the success of oligonucleotide-based therapeutics. UNC7938, an oligonucleotide enhancing compound (OEC), has emerged as a promising small molecule that facilitates the release of therapeutic oligonucleotides from endosomes into the cytoplasm. This guide provides a comparative overview of this compound's performance in various cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
This compound enhances the efficacy of oligonucleotides, such as antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs), by destabilizing the endosomal membrane.[1] This action is thought to occur at the late endosome/multivesicular body (MVB/LE) stage, promoting the release of the oligonucleotide cargo into the cytosol and nucleus where it can engage its target.[2][3] This mechanism is distinct from that of lysosomotropic agents like chloroquine, which primarily function by altering endosomal pH.[1]
Quantitative Comparison of this compound Efficacy and Cytotoxicity
The following table summarizes the quantitative data on the efficacy (EC50) and cytotoxicity (TC50) of this compound in enhancing the activity of a splice-switching oligonucleotide (SSO) in HeLa Luc705 cells. The therapeutic index (TC50/EC50 ratio) is also provided as a measure of the compound's safety window in this cell line.
| Cell Line | Assay | Parameter | Value (µM) | Therapeutic Index (TC50/EC50) | Reference |
| HeLa Luc705 | Luciferase Induction (SSO Activity) | EC50 | 3.5 | 7.7 | [4] |
| Alamar Blue (Cytotoxicity) | TC50 | 27 | 7.7 | [4] |
Note: EC50 is the concentration of this compound that produces 50% of the maximal enhancement of SSO activity. TC50 is the concentration of this compound that causes a 50% reduction in cell viability.
While comprehensive quantitative data across a wide range of cell lines is limited in publicly available literature, studies have demonstrated the activity of this compound in other cell types. For instance, this compound has been shown to substantially enhance the ability of an anti-MDR1 gapmer to reduce the expression of P-glycoprotein in multi-drug resistant NIH-3T3 mouse fibroblasts, indicating its effectiveness in different species and with different types of oligonucleotides.[4]
Furthermore, a study comparing the effects of a combination of this compound and a cell-penetrating peptide (dfTAT) in HeLa and Neuro-2a cells observed that cellular recovery from the treatment was noticeably more rapid in Neuro-2a cells than in HeLa cells, suggesting cell-line specific responses to this compound-mediated membrane perturbations.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are the key experimental protocols used to evaluate the effects of this compound.
Splice-Switching Oligonucleotide (SSO) Induced Luciferase Assay
This assay quantifies the ability of this compound to enhance the function of an SSO in a reporter cell line.
-
Cell Line: HeLa Luc705 cells, which are stably transfected with a luciferase gene containing a splice-defective intron.
-
Procedure:
-
Seed HeLa Luc705 cells in 24-well plates at a density of 50,000 cells per well and incubate overnight in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Incubate the cells with 100 nM of the splice-switching oligonucleotide (SSO623) for 16 hours in complete medium.
-
Remove the SSO-containing medium and rinse the cells.
-
Add fresh medium containing various concentrations of this compound and incubate for 2 hours.
-
Remove the this compound-containing medium, rinse the cells, and add fresh complete medium.
-
Incubate for an additional 4 hours.
-
Rinse the cells twice with Phosphate Buffered Saline (PBS).
-
Lyse the cells and measure luciferase activity using a luminometer. Determine the total cell protein content for normalization.
-
Alamar Blue Cytotoxicity Assay
This assay assesses the impact of this compound on cell viability.
-
Cell Line: HeLa Luc705 cells.
-
Procedure:
-
Expose HeLa Luc705 cells to the same concentrations of this compound as in the luciferase assay for the same duration (2 hours).
-
Remove the compound-containing medium and incubate the cells in fresh complete medium for 24 hours.
-
Add Alamar Blue reagent to the wells (typically 10% of the culture volume).
-
Incubate for 4-8 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance of the medium to determine the extent of resazurin reduction, which is proportional to the number of viable cells.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of oligonucleotide delivery enhancement by this compound and the experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Cytosolic Delivery of Macromolecules in Live Human Cells Using the Combined Endosomal Escape Activities of a Small Molecule and Cell Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of UNC7938 and Other Oligonucleotide-Enhancing Compounds
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Small Molecules Enhancing Oligonucleotide Delivery
The therapeutic promise of oligonucleotide-based drugs, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often limited by their inefficient delivery to target cells and subsequent entrapment in endosomal compartments. To overcome this hurdle, a class of small molecules known as Oligonucleotide-Enhancing Compounds (OECs) has emerged. These compounds facilitate the escape of oligonucleotides from endosomes into the cytoplasm, thereby increasing their therapeutic efficacy. This guide provides a head-to-head comparison of a prominent OEC, UNC7938, with other notable compounds that share a similar mechanism of action: UNC2383, Retro-1, and the well-established endosomolytic agent, chloroquine.
Mechanism of Action: Facilitating Endosomal Escape
Oligonucleotides typically enter cells through endocytosis, a process that engulfs them in membrane-bound vesicles. As these vesicles mature from early endosomes to late endosomes and eventually lysosomes, their internal environment becomes increasingly acidic. Without a mechanism to escape, the oligonucleotide cargo is often degraded. OECs work by disrupting the integrity of the endosomal membrane, allowing the trapped oligonucleotides to be released into the cytosol where they can engage with their targets.[1][2][3]
While the precise molecular targets of many OECs are still under investigation, their function converges on perturbing the endosomal pathway. Some, like chloroquine, are lysosomotropic agents that accumulate in acidic vesicles and are thought to cause osmotic swelling and rupture through a "proton sponge" effect.[4] Others, like this compound and its analogs, appear to act on intermediate or late endosomes without significantly affecting lysosomal pH, suggesting a more targeted mechanism of membrane destabilization.[3][5][6]
Caption: Generalized mechanism of OEC-mediated oligonucleotide delivery.
Quantitative Comparison of OEC Performance
The efficacy of an OEC is determined by its ability to enhance the biological activity of an oligonucleotide at concentrations that are not toxic to the cells. This is often quantified by the half-maximal effective concentration (EC50) for activity enhancement and the half-maximal cytotoxic concentration (CC50). A larger therapeutic window (CC50/EC50 ratio) is desirable for a promising OEC.
The following tables summarize the available quantitative data for this compound and other OECs. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions.
| Compound | EC50 (µM) | Fold Enhancement | CC50 (µM) | Therapeutic Index (CC50/EC50) | Cell Line | Assay | Reference |
| This compound | ~2-5 | 220-fold (at 20 µM) | ~10-20 | ~2-10 | HeLa Luc/705 | Splice-Switching Luciferase | [1][5] |
| UNC2383 | ~2-5 | Approx. equivalent to this compound | ~5-15 | ~1-3 | HeLa Luc/705 | Splice-Switching Luciferase | [7][8] |
| Retro-1 | ~50-100 | 11-fold (at 100 µM) | >100 | >1-2 | HeLa Luc/705 | Splice-Switching Luciferase | [1][9] |
| Chloroquine | ~10-100 | Variable | ~25-100 | ~1-10 | Various | Varies (Antiviral/Antimalarial) | [4][10][11] |
Table 1: Comparative Efficacy and Cytotoxicity of OECs. Data is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental protocols.
Structure-Activity Relationship of this compound Analogs
Structure-activity relationship (SAR) studies on this compound have identified key chemical moieties that contribute to its activity and toxicity. These studies provide a roadmap for the rational design of next-generation OECs with improved therapeutic profiles.
| Analog | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) | Key Structural Modification | Reference |
| This compound | 2.3 | 23.5 | 10.2 | Parent Compound | [5] |
| UNC4954 | 9.4 | 33.6 | 3.6 | Carbamate converted to a primary amine | [5] |
| UNC5059 | 2.1 | 11.2 | 5.3 | Dimethyl amine replaced with a pyrrolidine | [5] |
Table 2: Structure-Activity Relationship of Selected this compound Analogs. Data from a single study allows for more direct comparison.[5]
Experimental Protocols
Key Experiment: Splice-Switching Luciferase Reporter Assay
This assay is a cornerstone for evaluating the efficacy of OECs in enhancing the activity of splice-switching oligonucleotides (SSOs). It utilizes a specially engineered cell line, HeLa Luc/705, which contains a luciferase gene interrupted by a mutated intron. This mutation leads to aberrant splicing and a non-functional luciferase protein. An SSO designed to block the aberrant splice site can restore correct splicing and, consequently, luciferase activity. The enhancement of luciferase expression in the presence of an OEC is a direct measure of its ability to improve oligonucleotide delivery.[12][13]
Caption: Workflow for the splice-switching luciferase reporter assay.
Detailed Methodology:
-
Cell Culture: HeLa Luc/705 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
SSO Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with the splice-switching oligonucleotide (e.g., at 100 nM) for 16-24 hours to allow for cellular uptake.
-
OEC Treatment: After the SSO incubation, the cells are washed to remove any remaining extracellular SSO. The cells are then treated with the OEC at a range of concentrations in fresh media for a shorter duration, typically 2-4 hours.
-
Luciferase Expression and Measurement: Following OEC treatment, the cells are washed again and incubated in fresh media for a further 4-24 hours to allow for the expression of the corrected luciferase protein. Finally, the cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferin-containing substrate.
-
Data Analysis: Luciferase activity is typically normalized to the total protein concentration in each well to account for any variations in cell number. The fold-enhancement is calculated by comparing the luciferase activity in OEC-treated cells to that in cells treated with the SSO alone. The EC50 is determined by plotting the fold-enhancement against the log of the OEC concentration.
Key Experiment: Cytotoxicity Assay (AlamarBlue/Resazurin Assay)
To assess the safety profile of an OEC, its cytotoxicity is determined. The AlamarBlue (resazurin) assay is a common method used to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of viable cells.[9][14][15]
Detailed Methodology:
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with the OEC at the same concentrations used in the efficacy assay.
-
Incubation: The cells are incubated with the compound for a period that reflects the duration of exposure in the efficacy assay (e.g., 24 hours).
-
AlamarBlue Addition: The AlamarBlue reagent is added to each well (typically 10% of the culture volume).
-
Incubation and Measurement: The plate is incubated for 1-4 hours at 37°C. The fluorescence is then measured using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the fluorescence of untreated control cells. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Conclusion
This compound stands out as a potent Oligonucleotide-Enhancing Compound, demonstrating significantly greater efficacy in enhancing splice-switching oligonucleotide activity compared to Retro-1 and exhibiting comparable potency to its analog, UNC2383, albeit with a potentially wider therapeutic window. While chloroquine is a well-known endosomolytic agent, its mechanism and therapeutic index may differ substantially from the more recently discovered OECs.
The development and characterization of OECs like this compound and its analogs represent a promising strategy to unlock the full therapeutic potential of oligonucleotide-based drugs. Further research focusing on optimizing the efficacy and safety profiles of these compounds will be crucial for their translation into clinical applications. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of novel OECs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity relationships and cellular mechanism of action of small molecules that enhance the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Up-regulation of luciferase gene expression with antisense oligonucleotides: implications and applications in functional assay development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellosaurus cell line HeLa Luc/705 (CVCL_E7IX) [cellosaurus.org]
- 14. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 15. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of UNC7938: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like UNC7938 are critical components of laboratory safety and environmental responsibility. Given that this compound is a bioactive small molecule designed to modulate cellular processes, all waste materials containing or potentially contaminated with this compound should be managed with a cautious approach, assuming potential hazards in the absence of a comprehensive toxicological profile.
This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring alignment with general laboratory safety standards for chemical waste. It is imperative that all personnel handling this compound also consult their institution's Environmental Health and Safety (EHS) department and refer to any available Safety Data Sheet (SDS) for specific institutional and local regulations.
Core Principles of this compound Waste Management
Due to its mechanism of action, which involves the destabilization of endosomal membranes, and noted in vitro cytotoxicity, this compound should be treated as a potentially hazardous chemical.[1][2] The foundational principle for its disposal is to prevent its release into the environment and to ensure the safety of laboratory personnel. All waste streams contaminated with this compound, including solids, liquids, and consumables, must be segregated and disposed of following hazardous waste protocols.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C26H28N6O2 | AOBIOUS |
| Molecular Weight | 456.55 g/mol | AOBIOUS |
| CAS Number | 1347749-97-6 | AOBIOUS |
| Purity | >95% by HPLC | AOBIOUS |
| Solubility | DMSO | AOBIOUS |
| Short-term Storage | 0°C | AOBIOUS |
| Long-term Storage | -20°C (desiccated) | AOBIOUS |
Experimental Protocols for Proper Disposal
The following step-by-step protocols outline the required procedures for segregating and preparing this compound waste for final disposal by a licensed hazardous waste vendor.
Personal Protective Equipment (PPE) Requirement: Before initiating any disposal procedures, ensure the use of appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Waste Segregation: Proper segregation at the point of generation is critical. Establish three primary waste streams for this compound disposal:
-
Solid Waste:
-
Description: Contaminated consumables such as pipette tips, tubes, vials, gloves, bench paper, and any material used to clean up spills of solid this compound.
-
Procedure:
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof container. A heavy-duty, sealable plastic bag or a rigid container is recommended.
-
Ensure the container is kept closed except when adding waste.
-
Label the container clearly as "Hazardous Waste: this compound Solid Waste" and include the date of first accumulation.
-
-
-
Liquid Waste:
-
Description: Unused or expired this compound solutions (e.g., in DMSO), contaminated buffers, and media.
-
Procedure:
-
Collect all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically resistant container (e.g., a high-density polyethylene or glass bottle).
-
Ensure the container is compatible with the solvents used (e.g., DMSO).
-
Never mix incompatible waste streams.
-
Label the container clearly as "Hazardous Waste: this compound Liquid Waste" and specify the solvent (e.g., "in DMSO"). Include the date of first accumulation.
-
Crucially, do not dispose of this compound liquid waste down the drain.
-
-
-
Sharps Waste:
-
Description: Needles, syringes, or any other contaminated items that can puncture the skin.
-
Procedure:
-
Dispose of all sharps contaminated with this compound immediately after use in a designated, puncture-resistant, and leak-proof sharps container.
-
The sharps container must be clearly labeled as "Hazardous Waste: Sharps contaminated with this compound."
-
-
Storage and Final Disposal:
-
Storage: Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area or a central hazardous waste accumulation area. This area must be secure and away from general laboratory traffic.
-
Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers. Disposal must be carried out by a licensed hazardous waste vendor. Complete all required waste manifest paperwork accurately and retain a copy for your records.
Decontamination of Surfaces and Equipment:
All non-disposable equipment and surfaces potentially contaminated with this compound must be decontaminated. A recommended procedure involves:
-
Wiping the surface with a detergent solution to remove any visible contamination.
-
Following with a solvent known to dissolve this compound (e.g., DMSO), if appropriate for the surface material.
-
Concluding with a final rinse using 70% ethanol or another suitable disinfectant.
-
All cleaning materials (wipes, absorbent pads) used in this process must be disposed of as solid hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling UNC7938
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling UNC7938. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
This compound is a small molecule known to destabilize endosomal membranes, thereby enhancing the intracellular delivery of macromolecules.[1][2] While it is a valuable research tool, it also presents potential hazards, including cytotoxicity at certain concentrations.[1][3] Adherence to strict safety protocols is therefore crucial.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | CSA-approved, offering side-shield protection. |
| Hand Protection | Disposable Gloves | Standard laboratory nitrile or latex gloves. |
| Body Protection | Laboratory Coat | Standard, full-sleeved lab coat. |
Operational Plan: Safe Handling and Disposal
A systematic approach to handling and disposal is critical to minimize risk and ensure a safe laboratory environment.
1. Preparation and Weighing:
-
All weighing and preparation of this compound solutions should be conducted in a well-ventilated area or, preferably, within a chemical fume hood to minimize the risk of inhalation.
-
Avoid generating dust when handling the solid form of the compound.
2. Solution Preparation:
-
This compound is soluble in DMSO.[1]
-
Use properly calibrated equipment for all measurements to ensure accurate concentrations.
-
Clearly label all solutions with the compound name, concentration, solvent, and the date of preparation.
3. Experimental Use:
-
When using this compound in cell culture, be aware of its potential for cytotoxicity.[1][3] It is advisable to perform dose-response experiments to determine the optimal non-toxic concentration for your specific application.
-
The compound has a narrow therapeutic window, meaning the concentration range for effective and non-toxic use is small.[1]
4. Disposal Plan:
-
Waste Collection: All waste materials containing this compound, including contaminated PPE (gloves, etc.), empty vials, and unused solutions, must be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through your institution's established chemical waste disposal program. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow: Safe Handling of this compound
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
